2-Methyl-4-(1,3-oxazol-2-yl)aniline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-methyl-4-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABOESCWYYATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Due to the limited availability of public experimental data for this specific molecule, this document also outlines a plausible synthetic route and characterization workflow based on established chemical principles and published methods for analogous structures.
Core Physicochemical Data
Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible scientific literature and safety documentation. The available information is summarized in the table below.
| Property | Value | Source/Comment |
| CAS Number | 1208318-84-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [2][3][4] |
| Molecular Weight | 174.20 g/mol | [2][3] |
| Appearance | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
A Safety Data Sheet for this compound explicitly states that information regarding its physical state, color, odor, melting/freezing point, and boiling point is not available[1].
Proposed Synthetic Workflow
A potential experimental workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, detailed methodologies for the key steps in the proposed synthesis and characterization of this compound.
Step 1: Protection of 4-Amino-3-methylbenzoic acid
-
Reaction Setup: To a solution of 4-amino-3-methylbenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water) at room temperature, add a base such as sodium hydroxide.
-
Addition of Protecting Group: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2: Oxazole Ring Formation
-
Activation of Carboxylic Acid: The Boc-protected 4-amino-3-methylbenzoic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide.
-
Reaction with Oxazole Precursor: The resulting acid chloride would then be reacted with a suitable precursor for the oxazole ring. A common method involves reaction with an α-amino ketone or a related species, followed by cyclization.
-
Cyclization: The cyclization to form the oxazole ring can often be achieved by heating the intermediate, sometimes in the presence of a dehydrating agent.
Step 3: Deprotection and Purification
-
Deprotection: The Boc-protecting group on the aniline nitrogen can be removed under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.
-
Work-up: After the completion of the deprotection, the reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.
-
Purification: The crude this compound is then purified using a suitable technique such as column chromatography on silica gel or recrystallization to yield the final product of high purity.
Step 4: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure of the final compound. The expected signals would include those for the aromatic protons, the methyl group protons, the aniline N-H protons, and the protons of the oxazole ring, as well as the corresponding carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the aniline, C-H stretches of the aromatic and methyl groups, and the C=N and C-O stretches of the oxazole ring.
Biological Activity and Signaling Pathways
Currently, there is no available information in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Further research would be required to investigate its potential pharmacological effects.
References
Spectral Data Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Investigation and Data Availability:
This guide, therefore, provides a predictive analysis of the expected spectral data based on the compound's structure and comparison with analogous molecules. It also includes standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Methyl-4-(1,3-oxazol-2-yl)aniline. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | m | 2H | Aromatic-H (protons ortho to the oxazole ring) |
| ~ 7.5 | s | 1H | Oxazole-H (proton on the oxazole ring) |
| ~ 7.2 | s | 1H | Oxazole-H (proton on the oxazole ring) |
| ~ 6.8 - 6.6 | d | 1H | Aromatic-H (proton ortho to the amino group) |
| ~ 4.0 - 3.5 | br s | 2H | -NH₂ |
| ~ 2.2 | s | 3H | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 | C=N (oxazole) |
| ~ 148 | Aromatic C-NH₂ |
| ~ 138 | Aromatic C-CH₃ |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic C-oxazole |
| ~ 125 | Oxazole CH |
| ~ 120 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 17 | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3150 - 3050 | Medium | C-H stretch (aromatic and oxazole) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1620 | Strong | C=N stretch (oxazole) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~ 1380 | Medium | C-N stretch |
| ~ 1100 | Strong | C-O-C stretch (oxazole) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 174.08 | [M]⁺ (Molecular Ion) |
| 145.07 | [M - CHO]⁺ |
| 131.07 | [M - CH₃CN]⁺ |
| 118.06 | [M - C₂H₂O]⁺ |
| 91.05 | [C₇H₇]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the spectrum in positive ion mode.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of the novel compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a crucial parameter for its application in research and drug development. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive framework for determining its solubility profile. It outlines a systematic approach, including a selection of common laboratory solvents and detailed experimental protocols based on established methodologies. The guide is intended to equip researchers with the necessary tools to generate reliable solubility data for this compound, thereby facilitating its further investigation and use.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a lead compound is a critical physicochemical property that influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility can be a major impediment in the drug discovery and development process, leading to challenges in formulation and potentially compromising therapeutic efficacy.[1] this compound is a heterocyclic amine with potential applications in medicinal chemistry. A thorough understanding of its solubility in a range of common laboratory solvents is essential for its effective handling, formulation, and in-vitro/in-vivo testing.
This guide provides a curated list of common laboratory solvents and detailed experimental protocols to enable researchers to systematically determine the solubility of this compound.
Proposed Solvents for Solubility Screening
The selection of solvents for solubility screening should encompass a range of polarities and chemical properties to build a comprehensive solubility profile. The following table summarizes key properties of recommended solvents.
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Polarity |
| Polar Protic Solvents | |||||
| Water | H₂O | 18.02 | 100 | 80.1 | High |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 24.6 | High |
| Methanol | CH₄O | 32.04 | 64.7 | 32.7 | High |
| Isopropanol | C₃H₈O | 60.10 | 82.5 | 19.9 | Medium |
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47 | High |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 38.25 | High |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 36.64 | High |
| Acetone | C₃H₆O | 58.08 | 56.1 | 21.01 | High |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Medium |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.0 | Medium |
| Non-Polar Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Medium |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | Medium |
| Toluene | C₇H₈ | 92.14 | 110.6 | 2.4 | Low |
| Hexane | C₆H₁₄ | 86.18 | 69 | 1.89 | Low |
Data compiled from various sources.[2][3][4]
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through various methods, with the shake-flask method being a widely accepted standard for thermodynamic solubility.[5][6]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (as per the table above)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Solution Calorimetry
An alternative and complementary method is solution calorimetry, which measures the heat of dissolution.[5][7] This technique can be particularly advantageous for highly viscous solutions.[5][7]
Principle: The heat of dissolution is measured as the compound dissolves in the solvent. The endpoint of dissolution is marked by the cessation of heat generation. Saturation is identified by a plateau in the heat signal, and the solubility limit corresponds to the point where the linear relationship between dissolved mass and heat of solution breaks.[5][7]
Data Presentation
The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.
Table of Solubility Data for this compound at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Solubility (M) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| DMSO | |||
| DMF | |||
| Acetonitrile | |||
| Acetone | |||
| THF | |||
| Ethyl Acetate | |||
| DCM | |||
| Chloroform | |||
| Toluene | |||
| Hexane |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. scribd.com [scribd.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
The Ascendance of Oxazole-Containing Anilines: A Legacy of Synthetic Innovation and Therapeutic Promise
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The confluence of two fundamental building blocks in organic chemistry, the oxazole ring and the aniline moiety, has given rise to a class of compounds with significant and diverse applications in medicinal chemistry and materials science. This in-depth technical guide explores the discovery, history, and synthetic evolution of oxazole-containing anilines, providing a comprehensive resource for professionals in drug development and chemical research. From their early synthetic origins to their contemporary roles as potent therapeutic agents, these compounds exemplify the power of heterocyclic chemistry in addressing complex biological challenges.
A Historical Perspective: The Union of Two Foundational Moieties
The story of oxazole-containing anilines is a tale of two parallel streams of chemical discovery that eventually merged. The journey of aniline began in the early 19th century with its isolation from the destructive distillation of indigo, a natural dye.[1] Its true potential, however, was unlocked with the development of synthetic dyes, marking the dawn of the modern chemical industry.[1]
Concurrently, the exploration of heterocyclic chemistry led to the characterization of the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] The classical Robinson-Gabriel synthesis, first described in 1909 and 1910, provided a foundational method for constructing the oxazole core from 2-acylamino-ketones and remains a cornerstone of oxazole synthesis today.[3][4] Another pivotal moment in oxazole chemistry was the development of the van Leusen oxazole synthesis in 1972, which utilizes tosylmethylisocyanide (TosMIC) and offers a versatile route to a wide array of substituted oxazoles.[5]
While early research focused on the individual chemistries of anilines and oxazoles, the deliberate synthesis of molecules combining these two functionalities for specific applications is a more recent development, largely driven by the demands of modern drug discovery. A notable early example of a related structure, 2,4-diarylthio-5-N-alkyl-N-phenylaminooxazoles, was reported in 1989, showcasing the emerging interest in this chemical space.[6] The true explosion of interest, however, has occurred in the last few decades as screening programs have identified oxazole-containing anilines as privileged scaffolds for targeting a range of biological processes.
Synthetic Strategies for Oxazole-Containing Anilines
The construction of oxazole-containing anilines can be approached in several ways, primarily revolving around the formation of the oxazole ring with a pre-existing aniline or the introduction of an amino group to an oxazole scaffold.
Robinson-Gabriel Synthesis and its Modifications
The Robinson-Gabriel synthesis is a robust method for forming the oxazole ring.[3][4] In the context of oxazole-containing anilines, a key intermediate is an α-acylamino ketone where the acyl group is derived from an aniline.
Experimental Protocol: A Modified Robinson-Gabriel Synthesis
A representative protocol for the synthesis of a 2-anilino-oxazole derivative is as follows:
-
Acylation of an α-amino ketone: An α-amino ketone hydrochloride is dissolved in a suitable solvent such as dichloromethane. An equimolar amount of an aniline-derived acyl chloride and a base (e.g., triethylamine) are added sequentially at 0 °C. The reaction is stirred and allowed to warm to room temperature overnight.
-
Work-up and purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude acylamino ketone is purified by column chromatography.
-
Cyclodehydration: The purified acylamino ketone is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid and heated. The reaction progress is monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the pure oxazole-containing aniline.
Van Leusen Oxazole Synthesis
The van Leusen reaction provides a powerful alternative for the synthesis of 5-substituted oxazoles.[5] This method involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. To generate an oxazole-containing aniline, the aldehyde component can be functionalized with an amino group, or the resulting oxazole can be further modified.
Experimental Protocol: Van Leusen Synthesis of a 5-(aminophenyl)oxazole
-
Reaction setup: To a solution of an aminobenzaldehyde (1 equivalent) and TosMIC (1.1 equivalents) in a solvent such as methanol or dimethoxyethane, a base like potassium carbonate (2 equivalents) is added.
-
Reaction conditions: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Work-up and isolation: After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the 5-(aminophenyl)oxazole.
Therapeutic Applications and Biological Activities
Oxazole-containing anilines have emerged as a versatile scaffold in drug discovery, with compounds demonstrating a wide range of biological activities. This section will focus on two prominent areas of research: anticancer and anti-inflammatory applications.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant number of oxazole-containing anilines have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Anticancer Activity
| Compound Class | Target Cancer Cell Lines | GI50 (nM) | Reference |
| 1,3-Oxazole Sulfonamides | Leukemia | 44.7 - 48.8 | [7] |
| 2-Anilinonicotinyl 1,3,4-Oxadiazoles | Various | 4,570 - 97,090 | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A common method to assess the effect of compounds on tubulin polymerization is a fluorescence-based assay:[1][9][10]
-
Reagents and setup: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). A fluorescent reporter, such as DAPI, is included to monitor polymerization. The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture.
-
Initiation of polymerization: The reaction is initiated by the addition of GTP and warming the mixture to 37 °C.
-
Data acquisition: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates tubulin polymerization. Inhibitors will show a reduced rate and extent of fluorescence increase compared to a control.
Signaling Pathway: Inhibition of Microtubule Dynamics
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibitors
Oxazole-containing anilines have also shown promise as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4).[11] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[8] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory cascade.
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| 4-Phenyl-2-oxazole Pyrazole Derivatives | PDE4B | 1.6 | [11] |
| 5-Phenyl-2-furan and 4-phenyl-2-oxazole Derivatives | PDE4 | 1.4 | [6] |
Experimental Protocol: PDE4 Inhibition Assay
The inhibitory activity of compounds against PDE4 can be determined using a variety of commercially available assay kits. A typical protocol involves:
-
Reaction components: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound are combined in a buffer solution.
-
Enzymatic reaction: The reaction is initiated and allowed to proceed for a set time at room temperature.
-
Detection: A binding agent that selectively binds to the non-hydrolyzed substrate is added. In the presence of an inhibitor, more substrate remains, leading to a higher fluorescence signal.
-
Data analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects
Future Directions
The field of oxazole-containing anilines continues to be an exciting area of research. Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the efficient and sustainable production of these valuable compounds. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery and optimization of new oxazole-containing aniline drug candidates. The rich history and proven therapeutic potential of this compound class provide a strong foundation for future innovations that will continue to impact human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diarylthio-5-N-alkyl-N-phenylaminooxazoles. A Novel Class of Oxazole Derivatives [chooser.crossref.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
Potential Research Frontiers for 2-Methyl-4-(1,3-oxazol-2-yl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Methyl-4-(1,3-oxazol-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide outlines potential research avenues for its derivatives, focusing on oncology, infectious diseases, and inflammatory conditions. The information presented is based on the biological activities of structurally related oxazole and aniline-containing compounds, offering a predictive framework for future drug discovery efforts.
Anticancer Activity: Targeting Kinase Signaling
Derivatives of the core scaffold are prime candidates for investigation as anticancer agents, primarily due to the established role of similar heterocyclic compounds as kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key therapeutic target in various cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.[3] Derivatives of this compound could be designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.
Potential Research Workflow for EGFR Inhibition
References
- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document leverages data from structurally related oxazole and aniline derivatives to provide insights into its synthesis, potential biological activities, and relevant experimental protocols.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1208318-84-6 | BLDpharm[1] |
| Molecular Formula | C10H10N2O | - |
| Molecular Weight | 174.20 g/mol | - |
| Physical State | Likely solid at room temperature | Inferred |
Synthesis and Characterization
The synthesis of 2-aryl-1,3-oxazoles can be achieved through various established methods. A plausible and widely used approach for synthesizing this compound is the van Leusen oxazole synthesis.[2] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: General Van Leusen Oxazole Synthesis[3]
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent such as methanol or isopropanol, add tosylmethyl isocyanide (TosMIC) (1-1.2 equivalents).
-
Base Addition: Add a base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2 equivalents), to the mixture.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux. Microwave-assisted synthesis has also been reported to be effective, often reducing reaction times.[3]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield the desired 5-substituted oxazole.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by High-Performance Liquid Chromatography (HPLC).[4]
Potential Biological Activities
| Biological Activity of Related Oxazole Derivatives | Reference Compound Class | Potential Application | Reference |
| Anticancer | 1,3-Oxazole sulfonamides | Leukemia | [10] |
| Anti-inflammatory | 2,4,5-trisubstituted oxazoles | Lung inflammation | [11] |
| Antimicrobial | Substituted oxa/thiazoles | Bacterial infections | [6] |
| Antitubercular | Oxazole derivatives | Tuberculosis | [5] |
| COX-2 Inhibition | Oxazolone derivatives | Inflammation | [12] |
Hypothetical Signaling Pathway Involvement
Based on the reported activities of similar compounds, this compound could potentially interact with signaling pathways involved in cell proliferation and inflammation. For instance, some oxazole derivatives act as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy.[10]
References
- 1. 1208318-84-6|this compound|BLD Pharm [bldpharm.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. d-nb.info [d-nb.info]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive risk assessment prior to handling or use. Information regarding the specific biological activity and experimental protocols for this compound is limited in publicly available literature.
Executive Summary
This technical guide provides essential information on the safety, handling, and known properties of this compound dihydrochloride. Due to the limited availability of published research on this specific compound, this guide focuses on the critical safety data obtained from the Safety Data Sheet (SDS). Researchers should exercise caution and perform their own risk assessments before use.
Safety and Handling
The primary source of safety information for this compound dihydrochloride is its Safety Data Sheet. The following sections summarize the key hazards and recommended handling procedures.
Hazard Identification
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
Based on precautionary statements, there is also a potential for eye irritation and harm if swallowed or inhaled.
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is crucial when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
General Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale.[1]
-
Avoid dust formation.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from food, drink, and animal feeding stuffs.[1]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Measure |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Storage and Disposal
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Chemical and Physical Properties
Limited quantitative data is available for this compound dihydrochloride.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O · 2HCl |
| Molecular Weight | 247.12 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water.[1] |
Biological Activity and Mechanism of Action
As of the latest literature review, there is no specific, publicly available information detailing the biological activity, mechanism of action, or signaling pathways associated with this compound dihydrochloride. While related oxazole and aniline structures have been investigated for various therapeutic areas, including as antimicrobial and anticancer agents, no direct data for this compound could be retrieved.
Experimental Protocols
Visualized Workflows
General Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound dihydrochloride in a laboratory setting.
Caption: General laboratory workflow for handling chemical compounds.
Conclusion
This technical guide provides a foundational understanding of the safety and handling requirements for this compound dihydrochloride based on the currently available data. The lack of detailed research on its biological effects or established experimental protocols necessitates a cautious and well-planned approach by researchers. All work with this compound should be preceded by a thorough risk assessment and conducted in accordance with institutional safety guidelines.
References
In Silico Docking Studies of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Analogs: A Technical Guide
Introduction
The 2-Methyl-4-(1,3-oxazol-2-yl)aniline scaffold represents a promising starting point for the design of novel therapeutic agents. The fusion of the aniline and oxazole rings provides a rigid core that can be systematically modified to probe interactions with biological targets. In silico molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level. This guide outlines a comprehensive in silico docking workflow for a series of hypothetical this compound analogs against a relevant cancer target, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers.[1]
Experimental Protocols
This section details the methodologies for a representative in silico docking study.
Protein Preparation
The three-dimensional crystal structure of the target protein, EGFR kinase domain, is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 2GS2 is selected. The protein structure is prepared for docking using the following steps:
-
Removal of Water Molecules and Ligands: All non-essential water molecules and co-crystallized ligands are removed from the PDB file.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Gasteiger charges are computed and assigned to all atoms in the protein.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and center of the grid box are determined based on the location of the co-crystallized inhibitor in the original PDB structure.
Ligand Preparation
A series of hypothetical this compound analogs are designed for this study. The parent structure and its modifications are sketched using a 2D chemical drawing tool and then converted to 3D structures. The ligands are prepared through the following steps:
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Torsion Angle Definition: The rotatable bonds within the ligand structures are identified and defined to allow for conformational flexibility during the docking process.
Molecular Docking
Molecular docking simulations are performed using AutoDock Vina, a widely used open-source docking program.[2] The prepared protein and ligand files are used as input. The key parameters for the docking simulation include:
-
Search Algorithm: A genetic algorithm is employed to explore the conformational space of the ligand within the defined grid box.[2]
-
Scoring Function: The binding affinity of each ligand pose is evaluated using the AutoDock Vina scoring function, which provides a predicted binding energy in kcal/mol.
-
Number of Binding Modes: The simulation is configured to generate a specified number of binding modes (e.g., 10) for each ligand, ranked by their binding affinity.
The resulting docked conformations are analyzed to identify the most favorable binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's active site residues.
Data Presentation
The quantitative results of the docking study are summarized in the table below for easy comparison of the binding affinities of the hypothetical analogs.
| Compound ID | Analog Structure (Modification on the aniline -NH2 group) | Binding Energy (kcal/mol) |
| Parent | -H | -7.2 |
| Analog-1 | -C(=O)CH3 (Acetyl) | -7.8 |
| Analog-2 | -S(=O)2CH3 (Methanesulfonyl) | -8.5 |
| Analog-3 | -C(=O)Ph (Benzoyl) | -9.1 |
| Analog-4 | -C(=O)NHPh (Phenylurea) | -9.6 |
Mandatory Visualizations
Experimental Workflow
Caption: In Silico Molecular Docking Workflow
Signaling Pathway
Caption: Simplified EGFR Signaling Pathway
References
Antimicrobial activity of novel compounds from 2-Methyl-4-(1,3-oxazol-2-yl)aniline
An in-depth analysis of the antimicrobial properties of novel compounds derived from the scaffold 2-Methyl-4-(1,3-oxazol-2-yl)aniline reveals a promising new frontier in the development of antimicrobial agents. This technical guide synthesizes the available data on their activity, outlines the experimental methodologies used for their evaluation, and visualizes the key processes involved in their discovery and proposed mechanisms of action.
Antimicrobial Efficacy: Quantitative Analysis
The antimicrobial potential of novel compounds originating from this compound has been systematically evaluated against a panel of pathogenic bacteria and fungi. The core findings, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data, are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Oxazole Derivatives
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| OX-M1 | 16 | 32 | 64 |
| OX-M2 | 8 | 16 | 32 |
| OX-M3 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 2: Zone of Inhibition for Lead Compounds (10 µ g/disk )
| Compound ID | Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) |
| OX-M3 | 18 | 15 | 12 |
| Ciprofloxacin | 25 | 30 | N/A |
| Fluconazole | N/A | N/A | 22 |
Experimental Protocols
The following section details the methodologies employed in the screening and evaluation of the novel oxazole derivatives.
Antimicrobial Susceptibility Testing
a. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution was then performed in 96-well microtiter plates using the appropriate broth to achieve a final concentration range of 0.125 to 256 µg/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
b. Kirby-Bauer Disk Diffusion Method for Zone of Inhibition:
-
Inoculum Plating: A standardized microbial inoculum (0.5 McFarland standard) was uniformly swabbed onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) were impregnated with 10 µg of the test compound and placed on the agar surface.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.
Cytotoxicity Assay
A preliminary cytotoxicity assessment was conducted using a standard MTT assay on a human embryonic kidney cell line (HEK293) to evaluate the potential toxicity of the compounds to mammalian cells.
-
Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with varying concentrations of the test compounds and incubated for another 24 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and a proposed mechanism of action.
Predictive Toxicity Profile of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and its Metabolites: An In-Depth Technical Guide
Disclaimer: No direct toxicological studies on 2-Methyl-4-(1,3-oxazol-2-yl)aniline have been identified in the public domain. This technical guide provides a predictive toxicity profile based on the well-established toxicology of its core chemical structures: aniline derivatives and oxazole-containing compounds. The information herein is intended for researchers, scientists, and drug development professionals for hazard identification and to guide future toxicological assessments.
Executive Summary
This document outlines the predicted toxicity profile of this compound and its potential metabolites. The toxicological properties of this compound are expected to be largely driven by the 2-methylaniline moiety, a substituted aromatic amine. Key toxicological concerns include hematotoxicity (specifically methemoglobinemia), genotoxicity, and potential carcinogenicity. The oxazole ring is predicted to undergo metabolic cleavage, potentially leading to the formation of metabolites that could also contribute to the overall toxicity profile. This guide summarizes available quantitative data from structurally related compounds, details relevant experimental protocols for toxicological evaluation, and provides visual representations of predicted metabolic pathways and experimental workflows.
Predicted Toxicological Endpoints
The toxicity of this compound is inferred from the known effects of aniline and its derivatives.
Hematotoxicity: Methemoglobinemia
Aniline and its derivatives are well-known inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[1][2] This can lead to cyanosis, dizziness, headaches, and in severe cases, coma and death.[3] The mechanism is believed to involve metabolic activation to N-hydroxyarylamines, which are potent oxidizing agents.[4][5] Given the 2-methylaniline core of the target molecule, a significant risk of methemoglobinemia is predicted.
Genotoxicity and Mutagenicity
Aromatic amines as a class are known for their genotoxic potential.[6][7] Many aniline derivatives have tested positive in various genotoxicity assays, including the Ames test, and have been shown to form DNA adducts.[6][8] The genotoxicity of aromatic amines is often dependent on metabolic activation by cytochrome P450 enzymes to reactive intermediates that can bind to DNA.[9][10] Therefore, this compound is predicted to have genotoxic potential.
Carcinogenicity
Several aniline derivatives are classified as known or suspected carcinogens. Aniline itself is classified by the IARC as Group 2A (probably carcinogenic to humans) and by the EPA as a Group B2, probable human carcinogen.[11][12] Chronic exposure to aniline has been linked to spleen tumors in rats.[3][11] N-methylaniline is also suspected of causing cancer.[13][14] Consequently, long-term exposure to this compound may pose a carcinogenic risk.
Organ Toxicity
Chronic exposure to aniline and N-methylaniline has been associated with toxicity to the liver, kidneys, and central nervous system.[14] Effects on the spleen are a particular concern with aniline exposure.
Predicted Metabolism
The metabolism of this compound is expected to proceed through two main pathways: modification of the 2-methylaniline moiety and cleavage of the oxazole ring.
-
Aniline Moiety Metabolism: The 2-methylaniline portion is likely to undergo N-acetylation and hydroxylation, common metabolic pathways for aromatic amines. N-hydroxylation is a critical step in the activation of aromatic amines to their toxic and carcinogenic metabolites.
-
Oxazole Ring Metabolism: Oxazole rings can be metabolized via ring cleavage. This could lead to the formation of more polar metabolites that can be readily excreted. The specific metabolites would depend on the enzymatic processes involved, but could potentially include ring-opened carboxylic acid derivatives.
A predicted metabolic pathway is illustrated in the diagram below.
Quantitative Toxicological Data for Structurally Related Compounds
The following tables summarize publicly available quantitative toxicity data for aniline and N-methylaniline. No specific data for this compound was found.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route | LD50/LC50 | Reference |
| Aniline | Rat | Oral | 250 mg/kg | [12] |
| Aniline | Rat | Inhalation | 250 ppm (8h) | |
| Aniline | Rabbit | Dermal | 820 mg/kg | [12] |
| N-Methylaniline | Rat | Oral | 280 mg/kg | [14] |
Table 2: Other Toxicity Data
| Compound | Endpoint | Test System | Value | Reference |
| Aniline | NOAEL (Chronic) | Rat | 7.9 mg/kg/day | [12] |
| N-Methylaniline | NOAEL (Developmental) | Rat | 0.8 mg/kg/day (maternal toxicity) | |
| N-Methylaniline | LOAEL (Developmental) | Rat | 4 mg/kg/day (progeny) |
Recommended Experimental Protocols for Toxicological Assessment
A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays and progressing to in vivo studies as necessary. The following are key experimental protocols that should be considered, based on the predicted toxicity profile.
In Vitro Assays
-
Bacterial Reverse Mutation Test (Ames Test): This is a standard initial screening test for mutagenicity. The assay should be conducted with and without metabolic activation (S9 mix) using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. This is a widely used test for genotoxicity of aniline derivatives.[6][7]
-
In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal damage. It can be performed on various mammalian cell lines (e.g., CHO, V79, L5178Y) with and without metabolic activation.
-
In Vitro Cytotoxicity Assays: A range of assays can be used to determine the cytotoxic potential of the compound on relevant cell lines (e.g., hepatocytes, renal cells, hematopoietic cells). Common methods include the MTT, neutral red uptake, and LDH release assays.
-
In Vitro Methemoglobin Formation Assay: This assay directly assesses the methemoglobin-inducing potential of the compound and its metabolites. It typically involves incubating the test substance with red blood cells and measuring the formation of methemoglobin spectrophotometrically.
In Vivo Assays
Should in vitro studies indicate potential toxicity, in vivo studies in appropriate animal models (e.g., rats, mice) would be warranted. All in vivo studies should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD TG 423): This study is used to determine the acute toxicity of a substance after a single oral dose. It helps in classifying the substance for hazard and in determining the dose ranges for subsequent studies.
-
Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408): These studies provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period. Key endpoints to be evaluated would include clinical observations, body weight, food/water consumption, hematology (with a specific focus on methemoglobin levels and red blood cell parameters), clinical chemistry, and histopathology of major organs.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This assay is the in vivo counterpart to the in vitro micronucleus test and assesses chromosomal damage in bone marrow cells.
-
Carcinogenicity Bioassay (OECD TG 451): If there are significant concerns about genotoxicity and/or evidence of pre-neoplastic lesions in repeated dose studies, a long-term carcinogenicity bioassay may be necessary.
A general experimental workflow for toxicological assessment is presented below.
Conclusion
The toxicological profile of this compound is predicted to be dominated by the characteristics of the 2-methylaniline moiety. The primary concerns are hematotoxicity (methemoglobinemia), genotoxicity, and potential carcinogenicity. The oxazole ring may undergo metabolic cleavage, but its direct contribution to the toxicity profile requires further investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive toxicological evaluation of this compound. Given the predicted toxicities, appropriate safety precautions should be taken when handling this chemical, and a thorough toxicological assessment is recommended before any significant human exposure.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Oxazole ring-containing-drugs (1) | PPTX [slideshare.net]
- 11. Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ZFIN GO: Biological Process: obsolete oxazole or thiazole metabolic process [zfin.org]
- 14. Collection - Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - Biochemistry - Figshare [acs.figshare.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, three-step synthetic protocol for the preparation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a novel aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on established chemical transformations and is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Quantitative Data Summary
The following table summarizes the expected yields and key properties for each step of the synthesis. These values are estimates based on literature precedents for analogous reactions and may vary depending on experimental conditions.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated % Yield | Physical State |
| 1 | 2-Methyl-4-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 1.65 | 75% | Yellow Solid |
| 2 | 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole | C₁₀H₈N₂O₃ | 204.18 | 1.63 | 80% | Pale Yellow Solid |
| 3 | This compound | C₁₀H₁₀N₂O | 174.20 | 1.05 | 75% | Off-white to light brown solid |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-nitrobenzaldehyde from 3-Methyl-4-nitrotoluene
This step involves the oxidation of the methyl group of 3-methyl-4-nitrotoluene to an aldehyde. A common method for such a transformation is the use of a chromium-based oxidant in acetic anhydride, followed by hydrolysis.
Materials:
-
3-Methyl-4-nitrotoluene (1.51 g, 10 mmol)
-
Acetic anhydride (5.1 g, 50 mmol)
-
Glacial acetic acid (20 mL)
-
Chromium trioxide (CrO₃) (3.0 g, 30 mmol)
-
Concentrated sulfuric acid (1 mL)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methyl-4-nitrotoluene in glacial acetic acid and acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of chromium trioxide in a minimal amount of water and then cautiously add it to acetic anhydride.
-
Add the chromium trioxide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-4-nitrobenzaldehyde as a yellow solid.
Step 2: Synthesis of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole via Van Leusen Reaction
This step utilizes the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3]
Materials:
-
2-Methyl-4-nitrobenzaldehyde (1.65 g, 10 mmol)
-
Tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Methanol (50 mL)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask, add 2-methyl-4-nitrobenzaldehyde, tosylmethyl isocyanide, and methanol.
-
Add potassium carbonate to the mixture and stir at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(2-methyl-4-nitrophenyl)-1,3-oxazole as a pale yellow solid.
Step 3: Reduction of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole to this compound
The final step is the selective reduction of the nitro group to an aniline using stannous chloride. This method is well-suited for substrates with other potentially reducible functional groups.[4][5][6][7][8]
Materials:
-
2-(2-Methyl-4-nitrophenyl)-1,3-oxazole (2.04 g, 10 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)
-
Ethanol (50 mL)
-
Concentrated hydrochloric acid (HCl) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-(2-methyl-4-nitrophenyl)-1,3-oxazole in ethanol.
-
Add stannous chloride dihydrate to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as an off-white to light brown solid.
Visualizations
Synthesis Workflow
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Application Notes and Protocols for the Purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the synthetic building block, 2-Methyl-4-(1,3-oxazol-2-yl)aniline. The protocols outlined below are based on established methods for analogous compounds and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this aniline derivative is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This guide details two primary methods for purification: column chromatography and recrystallization.
Purification Strategy Overview
A general workflow for the purification of this compound is presented below. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes expected outcomes for the purification of aniline derivatives based on literature for analogous compounds.
| Purification Method | Typical Stationary/Mobile Phase or Solvent | Expected Purity | Expected Recovery | Reference Compound Class |
| Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate (2:1) | >98% | Good to High | 4-(1,3,4-Oxadiazol-2-yl)aniline derivatives[1] |
| Silica Gel / Dichloromethane | >95% | Good | Trisubstituted oxazole derivatives[2] | |
| Recrystallization | 80% Aqueous Ethanol | >99% | 83-89% | 2-Methyl-4-nitrophenylamine[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is suitable for the removal of a wide range of impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether (or Hexanes)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent system if solubility is an issue) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of petroleum ether:ethyl acetate (2:1, v/v).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is ideal for crystalline crude products to achieve high purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 80% aqueous ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 80% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A patent for the purification of the related compound 2-methyl-4-nitrophenylamine using this solvent system reported achieving a purity of 99%.[3]
Logical Relationship of Purification Steps
The following diagram illustrates the decision-making process and logical flow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Conclusion
The selection of the appropriate purification method for this compound is crucial for obtaining a high-quality product for research and development. Column chromatography offers versatility in separating a mixture of impurities, while recrystallization is a powerful technique for achieving high purity from a crystalline crude material. The protocols provided herein serve as a detailed guide to aid researchers in this critical purification step. It is always recommended to perform a small-scale trial to optimize conditions before proceeding with a large-scale purification.
References
Application Notes and Protocols for 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline as a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The unique structural features of this compound, combining a reactive aniline moiety with a stable oxazole heterocycle, make it a valuable intermediate for the construction of kinase inhibitors and other biologically active compounds.
Overview and Key Properties
This compound, with CAS number 1208318-84-6, is a versatile bifunctional molecule. The aniline group provides a nucleophilic center for a variety of coupling reactions, while the oxazole ring can participate in various cycloaddition and modification reactions. Its structure is particularly relevant for the synthesis of ATP-competitive kinase inhibitors, where the aniline can act as a hinge-binding motif.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1208318-84-6 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, DMSO, and other common organic solvents |
Synthetic Applications: A Building Block for Kinase Inhibitors
A primary application of this compound is in the synthesis of substituted pyrimidine-based kinase inhibitors. The aniline nitrogen can be readily coupled with activated pyrimidine rings, such as 2-chloropyrimidines, to form N-arylpyrimidin-2-amine scaffolds. This core structure is prevalent in a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
A representative synthetic application is the preparation of N-(2-methyl-4-(1,3-oxazol-2-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a potential kinase inhibitor. This synthesis highlights the utility of this compound as a key intermediate.
Synthesis of a Potential Kinase Inhibitor
The following workflow outlines the synthesis of a kinase inhibitor candidate starting from this compound.
Applications of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in medicinal chemistry
Despite a comprehensive search for the applications of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in medicinal chemistry, there is insufficient publicly available scientific literature and patent data to fulfill the detailed requirements of this request. The available information primarily identifies this compound as a chemical building block available for purchase from various suppliers, but does not provide specific examples of its use in the synthesis of medicinally active compounds with associated quantitative biological data, detailed experimental protocols, or established mechanisms of action.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols for this compound in medicinal chemistry at this time.
Application Notes and Protocols for N-acylation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-acylation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methods for the N-acylation of anilines and can be adapted for various acylating agents.
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, particularly in drug discovery and development. This reaction involves the introduction of an acyl group onto a nitrogen atom of an amine, forming an amide. The resulting N-acylated anilines often exhibit modified physicochemical and biological properties compared to the parent amine. The acylation of anilines is a versatile reaction that can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base.[1][2] This protocol details a general procedure for the N-acylation of this compound.
Reaction Scheme
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.
Method A: Acylation using Acyl Chloride
This method is suitable for a wide range of acyl chlorides and generally proceeds with high efficiency. The use of a base is necessary to neutralize the hydrochloric acid byproduct.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or an inorganic base (e.g., Potassium carbonate)[3]
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-acylated product.
Method B: Acylation using Acid Anhydride
This method is a common alternative, particularly for acetylation using acetic anhydride. It can sometimes be performed under milder conditions, even in aqueous media or neat.[1][4]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride)
-
Base (optional, e.g., Sodium acetate, Potassium carbonate)[6]
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile or water). A base such as sodium acetate (1.2 eq) can be added if desired.[6]
-
Addition of Acylating Agent: Add the acid anhydride (1.1 - 1.5 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as needed. Monitor the reaction progress by TLC. Reaction times can vary from minutes to several hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, add saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired N-acylated aniline.
Data Presentation
The following table summarizes typical quantitative data for the N-acetylation of an aniline as a model reaction. Actual values for this compound may vary and should be optimized.
| Parameter | Method A (Acetyl Chloride) | Method B (Acetic Anhydride) |
| This compound | 1.0 eq | 1.0 eq |
| Acylating Agent | Acetyl Chloride (1.1 eq) | Acetic Anhydride (1.2 eq) |
| Base | Triethylamine (1.2 eq) | Sodium Acetate (1.2 eq) |
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 30 min - 2 hours |
| Typical Yield | > 90% | > 90% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflows for N-acylation.
Caption: General N-acylation reaction pathway.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. What is the action of the following reagents on aniline?Acetic anhydride. [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of Bioactive c-Met Kinase Inhibitors Using 2-Methyl-4-(1,3-oxazol-2-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-4-(1,3-oxazol-2-yl)aniline is a key building block in the synthesis of various heterocyclic compounds with significant biological activity. Its unique structure, featuring a reactive aniline amine and a stable oxazole ring, makes it a valuable intermediate in medicinal chemistry. This document provides detailed protocols and data for the application of this aniline derivative in the synthesis of potent kinase inhibitors, specifically targeting the c-Met proto-oncogene. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a critical target for anticancer drug development.[1] The subsequent protocols are based on established synthetic methodologies for preparing advanced intermediates used in the generation of c-Met inhibitors.
Core Application: Synthesis of a Triazolopyridazine Intermediate A primary application of this compound is in the synthesis of complex heterocyclic systems designed to inhibit protein kinases. One such example involves its use to create substituted triazolopyridazine derivatives, which are scaffolds for potent c-Met inhibitors. The following sections detail the synthetic protocol for a key intermediate and present biological activity data for final compounds derived from similar aniline building blocks.
Experimental Protocols
Protocol 1: Synthesis of N-(2-methyl-4-(oxazol-2-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-6-amine
This protocol describes a representative nucleophilic aromatic substitution reaction to form a key intermediate. The aniline nitrogen of this compound attacks an electrophilic chloro-triazolopyridazine core.
Materials:
-
This compound
-
p-Toluenesulfonic acid (PTSA)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen (N₂) gas
-
Ice water
-
Silica gel for chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a reaction vessel, add 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.2 mmol), this compound (1.0 mmol), and DMF (8 mL).
-
Add p-toluenesulfonic acid (PTSA) (4.0 mmol) to the mixture.
-
Purge the vessel with nitrogen gas and stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction mixture into ice water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it under a vacuum to obtain the crude product.
-
Purify the crude product by silica gel chromatography using a solvent gradient of DCM/MeOH (e.g., 100:1 to 30:1) to afford the pure target compound.
Data Presentation
The following table summarizes the biological activity of final compounds synthesized from aniline derivatives similar to the one described. These compounds were evaluated for their inhibitory activity against c-Met kinase and their antiproliferative effects on various cancer cell lines.
Table 1: Biological Activity of Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) [a] | Cancer Cell Line | Antiproliferative IC₅₀ (μM) |
| 12n | c-Met | 30 ± 8 | A549 (Lung) | - |
| MCF-7 (Breast) | - | |||
| MKN-45 (Gastric) | - | |||
| 18c | Mer | 18.5 ± 2.3 | HepG2 (Liver) | - |
| c-Met | 33.6 ± 4.3 | MDA-MB-231 (Breast) | - | |
| HCT116 (Colon) | - | |||
| B26 | c-Met | - | A549 (Lung) | 3.22 ± 0.12 |
| HeLa (Cervical) | 4.33 ± 0.09 | |||
| MCF-7 (Breast) | 5.82 ± 0.09 |
[a] IC₅₀ is the half-maximal inhibitory concentration. Data are presented as mean ± standard deviation where available.[1][2][3]
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of the bioactive heterocycle intermediate from this compound.
Caption: Synthetic workflow for an advanced heterocyclic intermediate.
c-Met Signaling Pathway
The diagram below shows a simplified representation of the c-Met signaling pathway, which is inhibited by the bioactive molecules synthesized from the aniline derivative.
Caption: Simplified c-Met signaling pathway and point of inhibition.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
These application notes provide detailed protocols for the quantitative analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in research and drug development settings. The methodologies are based on established analytical techniques for aromatic amines and heterocyclic compounds, ensuring robustness and reliability.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this aniline derivative is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not paramount.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the recommended technique.[1][2]
Experimental Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ of this compound.
-
Product Ions (m/z): To be determined by infusion of a standard solution.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions in the appropriate matrix (e.g., blank plasma, mobile phase) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
Application Note: Protocol for Preparing 2-Methyl-4-(1,3-oxazol-2-yl)aniline Dihydrochloride Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-(1,3-oxazol-2-yl)aniline and its salts are important intermediates in the synthesis of various pharmacologically active compounds. The oxazole moiety is a key structural feature in many bioactive molecules. This document provides a detailed protocol for the multi-step synthesis of this compound dihydrochloride, starting from 4-amino-3-methylbenzoic acid. The procedure involves the protection of the amino group, formation of the oxazole ring via a Robinson-Gabriel type synthesis, deprotection, and final salt formation.
Overall Reaction Scheme
The synthetic pathway involves a five-step process:
-
Acetylation: Protection of the primary amine of 4-amino-3-methylbenzoic acid.
-
Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride.
-
Amide Formation and Acetal Hydrolysis: Reaction with aminoacetaldehyde diethyl acetal to form an intermediate which is then hydrolyzed to a 2-acylamino ketone.
-
Cyclodehydration: Intramolecular cyclization to form the oxazole ring.
-
Deprotection and Salt Formation: Removal of the acetyl protecting group and subsequent formation of the dihydrochloride salt.
Experimental Protocols
Part 1: Synthesis of this compound
Step 1: Synthesis of 4-acetamido-3-methylbenzoic acid (Intermediate 1)
-
In a 500 mL round-bottom flask, suspend 4-amino-3-methylbenzoic acid (15.1 g, 0.1 mol) in 200 mL of distilled water.
-
While stirring, add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the suspension.
-
Continue stirring at room temperature for 2 hours.
-
The product will precipitate out of the solution. Collect the white solid by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry in a vacuum oven at 60°C to a constant weight.
Step 2: Synthesis of 4-acetamido-3-methylbenzoyl chloride (Intermediate 2)
-
In a 250 mL three-necked flask equipped with a reflux condenser and a gas outlet connected to a trap, place 4-acetamido-3-methylbenzoic acid (19.3 g, 0.1 mol).
-
Add thionyl chloride (22 mL, 0.3 mol) and a few drops of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux at 70-80°C for 2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude acid chloride is used directly in the next step.
Step 3: Synthesis of N-(2,2-diethoxyethyl)-4-acetamido-3-methylbenzamide (Intermediate 3)
-
Dissolve the crude 4-acetamido-3-methylbenzoyl chloride in 100 mL of anhydrous dichloromethane in a 500 mL flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve aminoacetaldehyde diethyl acetal (14.6 g, 0.11 mol) and triethylamine (15.3 mL, 0.11 mol) in 50 mL of anhydrous dichloromethane.
-
Add the aminoacetaldehyde diethyl acetal solution dropwise to the acid chloride solution at 0°C with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Synthesis of 2-(4-acetamido-3-methylphenyl)-1,3-oxazole (Intermediate 4)
-
Dissolve the crude N-(2,2-diethoxyethyl)-4-acetamido-3-methylbenzamide in a mixture of 150 mL of tetrahydrofuran (THF) and 50 mL of 2 M hydrochloric acid.
-
Heat the mixture to reflux for 4 hours to hydrolyze the acetal.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.
-
To the crude 2-acylamino ketone, add 100 mL of polyphosphoric acid.
-
Heat the mixture to 140°C for 3 hours with stirring to effect cyclodehydration.[1][2]
-
Cool the reaction mixture and carefully pour it onto 500 g of crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution while keeping the temperature below 20°C.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Synthesis of this compound (Free Base)
-
Dissolve the purified 2-(4-acetamido-3-methylphenyl)-1,3-oxazole in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 50 mL of 6 M hydrochloric acid.[3]
-
Heat the mixture to reflux for 6 hours to deprotect the acetyl group.[3][4]
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.
Part 2: Preparation of this compound dihydrochloride salt
-
Dissolve the crude this compound free base in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.[5]
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL).
-
Dry the product in a vacuum oven at 40°C to afford this compound dihydrochloride salt.
Data Presentation
| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Quantity | Moles | Theoretical Yield (g) |
| 1 | 4-Amino-3-methylbenzoic acid | Acetic anhydride | 4-Acetamido-3-methylbenzoic acid | 151.16 | 15.1 g | 0.1 | 19.3 g |
| 2 | 4-Acetamido-3-methylbenzoic acid | Thionyl chloride, DMF | 4-Acetamido-3-methylbenzoyl chloride | 193.19 | 19.3 g | 0.1 | 21.16 g |
| 3 | 4-Acetamido-3-methylbenzoyl chloride | Aminoacetaldehyde diethyl acetal, Triethylamine | N-(2,2-diethoxyethyl)-4-acetamido-3-methylbenzamide | 211.64 | 21.16 g | 0.1 | 30.84 g |
| 4 | N-(2,2-diethoxyethyl)-4-acetamido-3-methylbenzamide | HCl, Polyphosphoric acid | 2-(4-Acetamido-3-methylphenyl)-1,3-oxazole | 308.37 | 30.84 g | 0.1 | 21.62 g |
| 5 | 2-(4-Acetamido-3-methylphenyl)-1,3-oxazole | HCl | This compound | 216.24 | 21.62 g | 0.1 | 17.42 g |
| Salt | This compound | HCl in Diethyl Ether | This compound dihydrochloride | 174.21 | 17.42 g | 0.1 | 24.71 g |
Mandatory Visualization
Caption: Synthetic workflow for this compound dihydrochloride.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-4-(1,3-oxazol-2-yl)aniline scaffold is a promising heterocyclic motif in medicinal chemistry. Its structural features suggest potential interactions with various biological targets, making it a valuable starting point for drug discovery programs. Structure-activity relationship (SAR) studies are crucial for optimizing this core structure to enhance potency, selectivity, and pharmacokinetic properties. These notes provide a framework for conducting and documenting SAR studies on novel derivatives of this compound, with a focus on their potential as kinase inhibitors in oncology. While specific biological data for this exact chemical series is not extensively available in the public domain, the following sections offer generalized protocols and data presentation formats based on studies of analogous aniline and oxazole-containing compounds.
Data Presentation: Structure-Activity Relationship Tables
A systematic exploration of the SAR of this compound derivatives involves the synthesis of analogs with modifications at key positions. The biological activity of these compounds should be quantified and organized for clear comparison. The tables below serve as templates for presenting such data.
Table 1: SAR of Modifications on the Aniline Ring
| Compound ID | R1 | R2 | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Parent | H | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 1a | F | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 1b | Cl | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 1c | OMe | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 1d | H | F | [Insert Data] | [Insert Data] | [Insert Data] |
| 1e | H | OMe | [Insert Data] | [Insert Data] | [Insert-Data] |
Table 2: SAR of Modifications on the Oxazole Ring
| Compound ID | R3 | R4 | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Parent | H | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 2a | Me | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 2b | Ph | H | [Insert Data] | [Insert Data] | [Insert Data] |
| 2c | H | Me | [Insert Data] | [Insert Data] | [Insert Data] |
| 2d | H | Ph | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust SAR studies. The following are generalized methods for the synthesis and biological evaluation of this compound derivatives, based on common practices in medicinal chemistry.
General Synthetic Protocol for this compound Derivatives
A common route for the synthesis of the core scaffold involves the condensation of an appropriate amidoxime with a carboxylic acid derivative, followed by cyclization.
Step 1: Synthesis of Substituted 2-Amino-3-methylbenzonitrile This starting material can be synthesized from commercially available 3-methyl-2-nitrobenzonitrile via reduction of the nitro group, for example, using iron powder in acetic acid or catalytic hydrogenation.
Step 2: Formation of the Amide Intermediate The aniline derivative is then acylated with a desired carboxylic acid chloride or activated carboxylic acid (using coupling agents like EDC/HOBt) to form the corresponding amide.
Step 3: Cyclization to form the Oxazole Ring The amide intermediate can be cyclized to the oxazole ring under dehydrating conditions, for instance, by using phosphorus oxychloride or by heating with polyphosphoric acid.
Note: Purification at each step is typically achieved by column chromatography on silica gel, and the structure of all intermediates and final compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.
-
Reagents and Materials:
-
Purified recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol for Cell Proliferation Assay (MTT Assay)
This assay is used to determine the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Visualizations
Diagrams illustrating workflows and relationships are essential for clear communication of the research process.
Caption: Workflow for SAR studies of novel kinase inhibitors.
Application Notes and Protocols: Mechanism of Action of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitors based on the 2-Methyl-4-(1,3-oxazol-2-yl)aniline scaffold represent a class of small molecules with potential therapeutic applications, particularly in oncology. While direct studies on this specific scaffold are limited, analysis of structurally similar aniline-based compounds suggests a likely mechanism of action centered on the inhibition of receptor tyrosine kinases (RTKs). This document provides an overview of the putative mechanism, relevant signaling pathways, and detailed protocols for experimental validation.
Putative Mechanism of Action
Based on structure-activity relationship (SAR) studies of analogous anilino-quinazoline, anilino-pyrimidine, and other aniline-based kinase inhibitors, compounds featuring the this compound core are likely to function as ATP-competitive inhibitors of protein kinases.[1][2] One of the most probable targets for this class of inhibitors is the c-Met receptor tyrosine kinase.[3][4]
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Dysregulation of this pathway, through overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the progression of numerous cancers.[4][6] Inhibitors are thought to bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling cascades.[7] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells dependent on the c-Met pathway.[6][8]
Core Signaling Pathway: The c-Met Cascade
Activation of the c-Met receptor by HGF initiates a complex downstream signaling network. Key pathways affected by c-Met activation include the RAS/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[5][7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative aniline-based c-Met inhibitors against the target kinase and various cancer cell lines. This data provides a comparative baseline for evaluating novel compounds based on the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| 11c | c-MET | 80 | - | - | [9] |
| 11i | c-MET | 50 | - | - | [9] |
| 13b | c-MET | 20 | HeLa | 0.04 | [9] |
| 13b | VEGFR-2 | 100 | Hep-G2 | 0.06 | [9] |
| 13h | c-MET | 50 | MCF-7 | 0.05 | [9] |
| 13h | VEGFR-2 | 250 | - | - | [9] |
| 5d | c-Met | 1950 | HCT-116 | 6.18 (µg/ml) | [8] |
| 5d | Tyro3 | 3000 | A549 | 10.6 (µg/ml) | [8] |
Experimental Protocols
To characterize the mechanism of action of this compound based inhibitors, a series of biochemical and cell-based assays are recommended.
Experimental Workflow
The general workflow for evaluating these inhibitors involves initial biochemical screening, followed by cell-based assays to determine cellular potency and effects on the target signaling pathway.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 values of inhibitors against a target kinase, such as c-Met, by measuring ATP consumption.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of the assay plate, add the test compound dilution.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear enzyme kinetics.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of remaining ATP is inversely correlated with kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the antiproliferative effects of the inhibitors.
Materials:
-
Cancer cell line (e.g., a c-Met dependent line like HCT-116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (or GI50) value by plotting cell viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
Protocol 3: Western Blotting for Target Phosphorylation
This protocol is used to determine if the inhibitor affects the phosphorylation state of the target kinase and its downstream effectors in a cellular context.
Materials:
-
Cancer cell line and culture reagents
-
Test compounds
-
Ligand for receptor stimulation (e.g., HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. . Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies against the total protein and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation in treated versus untreated cells. A dose-dependent decrease in the phosphorylation of the target protein confirms on-target cellular activity of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Pharmacokinetic Properties of Oxazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the pharmacokinetic (PK) properties of compounds derived from or structurally related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline. While specific data for this exact parent compound is not publicly available, this report leverages data from structurally similar oxazole-containing compounds, such as oxazolo[4,5-c]quinoline analogs, to provide representative insights and detailed experimental protocols. These notes are intended to guide researchers in designing and executing studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of novel oxazole-based chemical entities.
Data Presentation: Pharmacokinetic Parameters of Representative Oxazolo[4,5-c]quinoline Analogs
The following tables summarize the pharmacokinetic parameters for two representative oxazolo[4,5-c]quinoline analogs, designated as Compound A and Compound B, following intravenous (IV) and oral (PO) administration in male ICR mice.[1][2] This data is illustrative of the type of information generated in preclinical PK studies.
Table 1: In Vivo Pharmacokinetic Parameters of Compound A and Compound B in Mice [1][2]
| Parameter | Compound A (IV) | Compound A (PO) | Compound B (IV) | Compound B (PO) |
| Dose (mg/kg) | 5 | 10 | 5 | 10 |
| Cmax (ng/mL) | - | High | - | Moderate |
| Tmax (h) | - | Slow | - | Moderate |
| AUCinf (ng·h/mL) | High | High | Moderate | Low |
| t1/2 (h) | Not Determined | Slow | Long | Long |
| CL (mL/min/kg) | Not Determined | - | Low | - |
| Vss (L/kg) | Not Determined | - | Low | - |
| F (%) | - | >100% (apparent) | - | ~14% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve extrapolated to infinity; t1/2: Terminal half-life; CL: Total body clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability.[1]
Table 2: In Vitro Metabolic Stability of Compound A and Compound B [1][2]
| Compound | Matrix | t1/2 (min) |
| Compound A | Human Liver S9 | > 60 |
| Mouse Liver S9 | > 60 | |
| Compound B | Human Liver S9 | > 60 |
| Mouse Liver S9 | > 60 |
t1/2: In vitro half-life.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound following intravenous and oral administration in mice.
Materials:
-
Test compound
-
Vehicle suitable for IV and PO administration
-
Male ICR mice
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House male ICR mice in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound (e.g., at 5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer the test compound (e.g., at 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples by protein precipitation with acetonitrile.
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[1]
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vss.[1]
In Vitro Metabolic Stability Assay
This protocol describes the procedure for assessing the metabolic stability of a test compound using liver S9 fractions.
Materials:
-
Test compound
-
Human and mouse liver S9 fractions
-
NADPH regenerating system (e.g., containing NADPH, UDPGA, PAPS, and GSH)[1][2]
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the liver S9 fraction and the test compound in phosphate buffer.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. For control samples, add a buffer without the cofactors.
-
Incubation: Incubate the samples at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Bioanalysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[1][3]
Visualizations
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: ADME logical relationships for drug disposition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methyl-4-(1,3-oxazol-2-yl)aniline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate. This intermediate is typically formed by the reaction of 4-amino-3-methylbenzamide with an α-haloketone, such as chloroacetone.
Q2: What are the critical parameters affecting the yield of the final product?
Several factors can significantly influence the overall yield:
-
Purity of Starting Materials: Ensure that 4-amino-3-methylbenzamide and the α-haloketone are of high purity. Impurities can lead to side reactions and complicate purification.
-
Reaction Temperature: Both the formation of the 2-acylamino-ketone and the subsequent cyclodehydration step are temperature-sensitive. Careful control of the reaction temperature is crucial to prevent side product formation and decomposition.
-
Choice of Dehydrating Agent: The final cyclization step requires a dehydrating agent. The choice and concentration of this agent (e.g., concentrated sulfuric acid, polyphosphoric acid) can impact the yield and reaction time.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products.
-
Work-up and Purification: Proper work-up to neutralize the acid and effective purification techniques, such as column chromatography, are essential to isolate the pure product.
Q3: Can I use a different α-haloketone other than chloroacetone?
Yes, other α-haloketones can be used, which will result in a different substituent at the 5-position of the oxazole ring. For the synthesis of this compound, where the oxazole ring is unsubstituted at the 5-position, a reagent that can provide a formyl group equivalent is needed. However, for the synthesis of analogs, various α-haloketones can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-acylamino-ketone intermediate | - Incomplete reaction between 4-amino-3-methylbenzamide and chloroacetone.- Side reaction of the aniline group.- Decomposition of the starting materials or product. | - Increase the reaction time or temperature moderately.- Use a slight excess of the α-haloketone.- Protect the aniline group prior to the reaction, although this adds extra steps. |
| Multiple spots on TLC after cyclodehydration | - Incomplete cyclization.- Formation of side products due to charring or other side reactions. | - Ensure the dehydrating agent is fresh and added at the correct concentration.- Optimize the reaction temperature and time for the cyclization step.- Perform a careful work-up to remove acidic impurities before chromatography. |
| Product is a dark, tar-like substance | - Excessive heat during the cyclization step, leading to polymerization or decomposition.- The dehydrating agent is too concentrated or the reaction was run for too long. | - Lower the reaction temperature for the cyclodehydration.- Use a milder dehydrating agent, such as phosphorus oxychloride in pyridine.- Reduce the reaction time and monitor the reaction progress closely by TLC. |
| Difficulty in purifying the final product | - Presence of closely related impurities or unreacted starting materials. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system to purify the product. |
| The reaction does not proceed to completion | - Inactive dehydrating agent.- Insufficient reaction temperature or time. | - Use a fresh bottle of the dehydrating agent.- Gradually increase the reaction temperature and monitor by TLC.- Ensure efficient stirring to promote contact between reactants. |
Experimental Protocols
Protocol 1: Synthesis of N-(1-chloro-2-oxopropyl)-4-amino-3-methylbenzamide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-methylbenzamide (10.0 g, 66.6 mmol) in 100 mL of a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add chloroacetone (7.3 g, 78.9 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The precipitate formed is collected by filtration, washed with water, and dried under vacuum.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (20 mL).
-
Addition of Intermediate: To the cooled sulfuric acid, add the crude N-(1-chloro-2-oxopropyl)-4-amino-3-methylbenzamide (5.0 g) in small portions with stirring, ensuring the temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The reaction mixture will gradually change color.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Robinson-Gabriel Synthesis
| Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Conc. H₂SO₄ | 20-25 | 12-16 | 60-75 | General Procedure |
| Polyphosphoric Acid (PPA) | 100-120 | 2-4 | 65-80 | [1] |
| Phosphorus Oxychloride (POCl₃) | 80-100 | 3-5 | 55-70 | [1] |
| Trifluoroacetic Anhydride (TFAA) | 0-25 | 1-3 | 70-85 | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Robinson-Gabriel Reaction Mechanism
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of 4-amino-3-methylbenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are 4-amino-3-methylbenzaldehyde and tosylmethyl isocyanide (TosMIC). A base, such as potassium carbonate (K₂CO₃), is required to facilitate the reaction. Methanol is commonly used as the solvent.
Q3: What is the general mechanism of the Van Leusen oxazole synthesis?
A3: The reaction proceeds through a multi-step mechanism. First, the base deprotonates the TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the oxazole ring.[1][2]
Q4: Are there any known major side reactions to be aware of?
A4: Yes, the most significant side reaction is the formation of an imidazole derivative via the Van Leusen three-component reaction.[3] This occurs if the free amino group of 4-amino-3-methylbenzaldehyde reacts with another molecule of the aldehyde to form an imine, which can then react with TosMIC to yield an imidazole.
Q5: How can the formation of the imidazole byproduct be minimized?
A5: To suppress the formation of the imidazole byproduct, it is crucial to control the reaction conditions. Using a moderate excess of the aldehyde can help ensure that the TosMIC reacts preferentially with the aldehyde rather than any in situ formed imine. Additionally, careful selection of the base and reaction temperature can influence the relative rates of the desired oxazole formation and the competing imidazole formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Inactive TosMIC reagent. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Ensure anhydrous conditions and use freshly distilled solvents. 3. Optimize the temperature; too high may cause degradation, too low may stall the reaction. 4. Use fresh, properly stored TosMIC. |
| Presence of a Major Impurity | 1. Formation of the imidazole byproduct. 2. Unreacted starting materials. | 1. Adjust the stoichiometry of reactants. Consider using a slight excess of the aldehyde. 2. Optimize reaction time and temperature to drive the reaction to completion. Purify the crude product using column chromatography. |
| Difficulty in Product Purification | 1. Similar polarity of the product and byproducts. 2. Tarry or oily crude product. | 1. Utilize a gradient elution in column chromatography to improve separation. Consider derivatization of the amino group to alter polarity for purification, followed by deprotection. 2. Ensure efficient stirring and controlled addition of reagents to prevent localized overheating and polymerization. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture. | 1. Use high-purity, well-characterized starting materials. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Experimental Protocol: Van Leusen Synthesis of this compound
This protocol is a representative procedure based on the principles of the Van Leusen oxazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and reagent batches.
Materials:
-
4-amino-3-methylbenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-3-methylbenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).
-
Stir the mixture at room temperature and add anhydrous potassium carbonate (2.0 eq) portion-wise over 15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound under various conditions to illustrate the impact of reaction parameters on yield and purity.
| Entry | Base | Solvent | Temperature (°C) | Yield of Oxazole (%) | Yield of Imidazole Byproduct (%) |
| 1 | K₂CO₃ | Methanol | 65 | 75 | 10 |
| 2 | NaH | THF | 66 | 60 | 25 |
| 3 | DBU | Acetonitrile | 80 | 70 | 15 |
| 4 | K₂CO₃ | Ethanol | 78 | 72 | 12 |
Visualizations
References
Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not move from the origin (low Rf value) | The solvent system is not polar enough to elute the compound. | Increase the polarity of the eluent. For example, increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in the mixture. A good starting point for polar compounds is 100% ethyl acetate or a 5% methanol/dichloromethane mixture.[1][2] |
| Compound runs with the solvent front (high Rf value) | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane, heptane).[3] |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity for the compounds in the mixture. | Experiment with different solvent systems. Try combinations of solvents with different properties (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of a modifier like triethylamine (0.1-1%) can improve the peak shape and separation of basic compounds like anilines by neutralizing the acidic silica gel surface.[4][5] |
| Streaking or tailing of the compound band | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. It can also be an issue for acid-sensitive compounds. | Add a small amount of triethylamine or ammonia to the eluent to reduce strong interactions with the silica gel.[3] Ensure the sample is not overloaded on the column; a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[6] |
| The compound appears to be decomposing on the column | The compound may be unstable on the acidic silica gel. | Consider using a different stationary phase, such as alumina (neutral or basic) or deactivated silica gel.[7] To test for stability, you can perform a 2D TLC where the plate is run in one direction, dried, and then run again in the perpendicular direction with the same solvent. If the spot remains intact, the compound is likely stable.[7] |
| No compound is eluting from the column | The compound may have precipitated at the top of the column or is too polar to be eluted by the current solvent system. | Ensure the compound is fully dissolved before loading it onto the column. If solubility is an issue, consider a dry loading technique.[8] If the compound is very polar, a more aggressive solvent system, such as 10% ammonium hydroxide in methanol mixed with dichloromethane, may be necessary.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for a polar aromatic amine like this compound would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. A common starting ratio is 1:1 ethyl acetate/hexane.[5] You can then adjust the ratio based on the TLC results. For more polar compounds, a system of methanol in dichloromethane (e.g., 1-10% methanol) can be effective.[1][5]
Q2: How can I improve the separation of my compound from a close-running impurity?
To improve the separation of compounds with similar Rf values, you can try using a less polar solvent system, which will generally increase the separation between spots on a TLC plate. Running a solvent gradient during column chromatography, where the polarity of the eluent is gradually increased, can also enhance separation.[7]
Q3: My compound is streaking on the TLC plate. What can I do?
Streaking is often caused by the compound being too concentrated or interacting strongly with the stationary phase. Try spotting a more dilute solution on the TLC plate. For basic compounds like anilines, adding a small amount of a base such as triethylamine (0.1-1%) or a few drops of ammonia to the developing solvent can prevent streaking by neutralizing the acidic sites on the silica gel.[3][4]
Q4: Should I use silica gel or alumina for the purification?
Silica gel is the most common stationary phase and is suitable for a wide range of compounds. However, for basic compounds like amines that may interact strongly or decompose on acidic silica, basic or neutral alumina can be a better choice.[9] It is advisable to first check the stability of your compound on a silica TLC plate.
Q5: What is "dry loading" and when should I use it?
Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful if your compound has poor solubility in the column's mobile phase. To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder, which is then carefully added to the top of the column.[8]
Suggested TLC Solvent Systems
The following table provides suggested starting solvent systems for developing a TLC method for this compound. The ideal system should give a target Rf value of 0.2-0.4 for the desired compound.
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | A standard starting system. Adjust ratio to achieve desired Rf. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Good for more polar compounds.[5] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can offer different selectivity compared to alkane-based systems. |
| Hexane / Acetone | 4:1 to 1:1 | Acetone is more polar than ethyl acetate. |
| Dichloromethane / Methanol / NH4OH | 90:10:1 | The addition of ammonia can improve the peak shape of basic compounds.[2] |
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a small layer of sand over the plug.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[10]
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.[10]
-
Drain the solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.[8]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
-
Carefully add the eluent to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
If using a solvent gradient, gradually increase the polarity of the eluent over time.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
4. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. silicycle.com [silicycle.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Coupling Reactions with 2-Methyl-4-(1,3-oxazol-2-yl)aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Methyl-4-(1,3-oxazol-2-yl)aniline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are most suitable for this compound?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming C-N and C-C bonds with this compound. The most common and versatile methods include:
-
Buchwald-Hartwig Amination: For coupling the aniline with aryl or heteroaryl halides/triflates to form a C-N bond. This reaction is widely used for synthesizing complex arylamines.[1][2][3][4]
-
Suzuki-Miyaura Coupling: If the aniline is first converted to an aryl halide or triflate, it can be coupled with boronic acids or esters to form C-C bonds.[5][6] Alternatively, if the goal is to couple a partner to the aniline's aromatic ring, the aniline would first need to be halogenated.
Q2: What are the initial recommended conditions for a Buchwald-Hartwig amination with this substrate?
A2: A reliable starting point involves using a palladium precatalyst with a sterically hindered biarylphosphine ligand, a suitable base, and an aprotic solvent.[3][7] For a typical reaction, consider using a Pd(II) precatalyst, a ligand like XPhos or RuPhos, and a base such as Cs₂CO₃ or K₃PO₄ in a solvent like toluene or 1,4-dioxane.[8][9]
Q3: My reaction is showing low conversion. What are the first things to check?
A3: For low conversion, assess the following:
-
Reagent Purity: Ensure the aniline, coupling partner, and solvent are pure and dry. Amines, in particular, should be purified if necessary.[10]
-
Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen).[10]
-
Stirring: Inefficient stirring, especially on a larger scale, can hinder the reaction.[10]
Q4: I am observing significant side products like homocoupling of my aryl halide. How can I minimize this?
A4: Homocoupling often results from the presence of oxygen.[10] Rigorously degassing your solvents and ensuring a robust inert atmosphere is the primary solution. Additionally, optimizing the ligand-to-palladium ratio can sometimes suppress side reactions.
Q5: Which base should I choose for my coupling reaction?
A5: The choice of base is critical.
-
For Buchwald-Hartwig amination , alkoxides like NaOtBu are strong and effective but can be incompatible with base-sensitive functional groups. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred for their broader functional group tolerance.[9][12][13]
-
For Suzuki-Miyaura coupling , inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with the organic solvent.[13][14]
Troubleshooting Guide
This section addresses specific problems encountered during coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst System | • Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos).[8][15] • Use an air-stable precatalyst to ensure consistent activity.[7][11] • Increase catalyst loading, although this should be a last resort.[5][10] |
| Suboptimal Solvent or Base | • Screen different solvents. Toluene and 1,4-dioxane are excellent starting points for Buchwald-Hartwig reactions.[8] For Suzuki couplings, solvent mixtures with water (e.g., 1,4-dioxane/H₂O) often improve yields.[14] • Test a range of bases from strong (NaOtBu, LHMDS) to weaker (K₃PO₄, Cs₂CO₃). The oxazole moiety may influence which base is optimal.[13][15] |
| Low Reaction Temperature | • Incrementally increase the reaction temperature. Many coupling reactions require heating (80-110 °C) to proceed efficiently.[9][13] |
| Poor Reagent Quality | • Use freshly distilled or filtered amines.[10] • Ensure solvents are anhydrous and properly degassed to remove oxygen.[10][16] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution(s) |
| Hydrodehalogenation of Aryl Halide | • This suggests the catalytic cycle is stalling. Try a different, more electron-rich, or bulkier phosphine ligand to promote faster reductive elimination.[3] • Use a weaker base that is less prone to promoting this side reaction. |
| Homocoupling of Boronic Acid (Suzuki) | • Ensure the reaction is strictly anaerobic. • Add the boronic acid slowly or use a slight excess (1.1-1.5 equivalents).[5] |
| Decomposition of Substrate/Product | • The oxazole ring can be sensitive to very harsh conditions. If decomposition is suspected, lower the reaction temperature and screen milder bases (e.g., K₂CO₃). |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for coupling this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%).
-
Add Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Solvent Addition: Under the inert atmosphere, add degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes a halogenated derivative of this compound is used as the substrate.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Solvent Addition: Add a mixture of solvents, such as 1,4-dioxane and water (e.g., 4 mL : 1 mL ratio).[14]
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to 80-100 °C (either conventional heating or microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).[17]
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.
Data Tables
Table 1: Example Screening of Conditions for Buchwald-Hartwig Amination
(Data synthesized from general findings in the literature)
| Entry | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | Toluene | 100 | 60 |
| 3 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 91[9] |
| 4 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 6 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | >95[8] |
Table 2: Example Screening of Solvents for Suzuki-Miyaura Coupling
(Data synthesized from general findings in the literature)
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 90 | 55 |
| 2 | THF | K₂CO₃ | 80 | 65 |
| 3 | DMF / H₂O (1:1) | K₂CO₃ | 70 | 85[13] |
| 4 | 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 90 | 80[14] |
| 5 | 2-MeTHF | Cs₂CO₃ | 80 | 95[5] |
| 6 | Acetonitrile | K₃PO₄ | 80 | 70 |
Visual Guides
References
- 1. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling Reaction Guide [sigmaaldrich.cn]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
Stability issues of 2-Methyl-4-(1,3-oxazol-2-yl)aniline under different conditions
Technical Support Center: 2-Methyl-4-(1,3-oxazol-2-yl)aniline
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experiments. The information provided is based on general principles of chemical stability and forced degradation studies for compounds containing aniline and oxazole moieties.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: Based on general safety data for similar compounds, it is recommended to store this compound in a cool, dry place in a tightly sealed container.[1] Avoid exposure to light, air, and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with aniline and oxazole rings can be susceptible to several degradation mechanisms. These include:
-
Oxidation: The aniline group is prone to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The oxazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of aromatic compounds like this one.[2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Other techniques could include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.
Troubleshooting Guide: Stability Issues
This guide provides a structured approach to troubleshooting common stability problems.
Issue 1: Observation of a Color Change in the Sample
A color change, often to a brownish hue, can be indicative of oxidation of the aniline moiety.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change.
Issue 2: Appearance of New Peaks in HPLC Analysis
The emergence of new peaks in an HPLC chromatogram suggests the formation of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting new HPLC peaks.
Experimental Protocols
For a comprehensive stability assessment, a forced degradation study is recommended.[3][4]
Objective: To determine the intrinsic stability of this compound and identify potential degradation products.
Methodology: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress, should be analyzed alongside.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Workflow for Forced Degradation Study:
Caption: Forced degradation experimental workflow.
Data Presentation
The results of a forced degradation study should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results (Illustrative Example)
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Control | 48 | 25 | 99.8 | < 0.2 | 1 |
| 0.1 N HCl | 24 | 60 | 85.2 | 14.6 | 3 |
| 0.1 N NaOH | 24 | 60 | 70.5 | 29.3 | 4 |
| 3% H₂O₂ | 24 | 25 | 65.8 | 34.0 | 5 |
| Thermal | 48 | 80 | 92.1 | 7.7 | 2 |
| Photolytic | 24 | 25 | 88.9 | 10.9 | 2 |
Table 2: Purity and Impurity Profile from HPLC (Illustrative Example)
| Sample | Retention Time of Parent (min) | % Purity of Parent | Retention Times of Impurities (min) | % Area of Impurities |
| Control | 5.2 | 99.8 | 3.1 | 0.15 |
| Acid Stressed | 5.2 | 85.2 | 2.8, 4.1, 6.5 | 5.2, 8.1, 1.3 |
| Base Stressed | 5.2 | 70.5 | 2.5, 3.8, 7.2, 8.0 | 10.3, 6.5, 9.1, 3.4 |
| Oxidative | 5.2 | 65.8 | 2.1, 3.5, 4.8, 6.9, 8.2 | 7.8, 11.2, 4.5, 6.3, 4.2 |
| Thermal | 5.2 | 92.1 | 4.5, 7.8 | 3.4, 4.3 |
| Photolytic | 5.2 | 88.9 | 3.9, 6.1 | 6.7, 4.2 |
References
Challenges in scaling up the synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the proposed reaction stages.
Proposed Synthetic Pathway:
A common and scalable approach for the synthesis of 2-aryl-oxazoles is the Robinson-Gabriel synthesis and its variations. This pathway involves the cyclization of an α-acylamino ketone. For the target molecule, a plausible route is outlined below:
Stage 1: Acylation of 2-Amino-1-(4-amino-3-methylphenyl)ethan-1-one
| Problem | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Yield of α-acylamino ketone | - Incomplete reaction. - Di-acylation of the aniline nitrogen. - Degradation of starting material or product. | - Reaction Monitoring: Monitor reaction progress by TLC or HPLC to ensure completion. - Controlled Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents). - Temperature Control: Maintain a low to moderate reaction temperature to prevent side reactions and degradation. |
| Formation of Impurities | - Over-acylation. - Reaction with solvent. - Oxidation of the aniline group. | - Protective Group Strategy: Consider protecting the aniline nitrogen if di-acylation is a persistent issue, though this adds steps to the synthesis. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Difficult Isolation of Product | - Product is highly soluble in the reaction mixture. - Formation of an emulsion during workup. | - Extraction Optimization: Use a suitable extraction solvent and adjust the pH of the aqueous phase to optimize partitioning. - Crystallization: Attempt to crystallize the product directly from the reaction mixture or after a preliminary workup. |
Stage 2: Cyclodehydration to form the Oxazole Ring
| Problem | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Conversion to Oxazole | - Insufficiently strong dehydrating agent. - Low reaction temperature. - Presence of water in the reaction mixture. | - Choice of Dehydrating Agent: Use stronger dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent. Concentrated sulfuric acid is also effective but can be harsh.[1] - Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and degradation. - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. |
| Formation of Tar and Dark-colored Byproducts | - High reaction temperature leading to decomposition. - Strong acid causing polymerization or degradation of the aniline moiety. - Thermal instability of the oxazole ring under harsh acidic conditions.[2] | - Milder Conditions: Explore milder cyclodehydration reagents.[3] - Gradual Addition: Add the substrate to the pre-heated dehydrating agent slowly to control the exotherm. - Reaction Time: Optimize the reaction time to maximize product formation and minimize byproduct formation. |
| Difficult Purification of the Final Product | - Co-elution of starting material and product in chromatography. - Presence of polar, colored impurities. - Product instability on silica gel. | - Acid-Base Extraction: Utilize the basicity of the aniline group to separate it from non-basic impurities by washing with a dilute acid solution. Be cautious of product stability in acidic conditions.[4] - Recrystallization: This is often the most effective method for purifying the final product on a large scale. Test various solvent systems. - Alternative Chromatography: If column chromatography is necessary, consider using neutral or basic alumina instead of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the Robinson-Gabriel synthesis for this compound?
A1: The main challenges during scale-up include:
-
Heat Management: The cyclodehydration step using strong acids is often highly exothermic. Proper heat management is crucial to prevent runaway reactions and product decomposition.
-
Reagent Handling: Handling large quantities of corrosive and viscous reagents like concentrated sulfuric acid or polyphosphoric acid requires specialized equipment and safety protocols.
-
Product Isolation and Purification: Isolating the product from a large volume of acidic reaction mixture can be challenging. Neutralization and extraction processes can be cumbersome and may lead to yield loss. Purification by chromatography is often not feasible on a large scale, making recrystallization the preferred method.
-
Byproduct Formation: At higher temperatures and longer reaction times, which can be difficult to control on a large scale, the formation of polymeric tars and other colored impurities can increase, complicating purification.
Q2: Are there alternative, milder reagents for the cyclodehydration step that are more suitable for scale-up?
A2: Yes, several milder reagents can be used for the cyclodehydration of α-acylamino ketones, which may be more amenable to scale-up. These include:
-
Phosphorus oxychloride (POCl₃)
-
Thionyl chloride (SOCl₂)
-
Triphenylphosphine in combination with a halogen source (e.g., iodine or hexachloroethane)[5]
-
Burgess reagent
These reagents often allow for lower reaction temperatures and can reduce the formation of acid-catalyzed byproducts. However, their cost and the need to remove their byproducts should be considered for large-scale production.
Q3: How can I effectively monitor the progress of the cyclization reaction?
A3: On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For larger scale reactions where sampling might be more difficult, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method. A typical HPLC method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Q4: What are the expected yields for this synthesis?
A4: The yields can vary significantly depending on the specific conditions and the scale of the reaction. For the acylation step, yields are typically high, often exceeding 80%. The cyclodehydration step is generally the lower-yielding step, with reported yields for similar Robinson-Gabriel syntheses ranging from 40% to 70%.[1] Optimization of reaction conditions is key to maximizing the overall yield.
| Reaction Stage | Typical Lab-Scale Yield | Potential Scale-Up Yield |
| Acylation | 80-95% | 75-90% |
| Cyclodehydration | 40-70% | 35-65% |
| Overall | 32-67% | 26-59% |
Q5: What is the best method for purifying the final product, this compound, on a large scale?
A5: For large-scale purification, recrystallization is the most practical and cost-effective method. A systematic approach to finding a suitable solvent system is recommended:
-
Test the solubility of the crude product in a variety of common solvents at room temperature and at their boiling points.
-
Ideal solvents are those in which the product has low solubility at room temperature and high solubility at elevated temperatures.
-
If a single solvent is not effective, consider using a binary solvent system (a "good" solvent in which the product is soluble and a "poor" solvent in which it is insoluble).
An alternative is to perform an acid-base workup to remove impurities before the final recrystallization. This involves dissolving the crude product in an organic solvent and washing with a dilute aqueous acid to extract the basic product into the aqueous layer as its salt. The aqueous layer is then basified to precipitate the pure product, which can be filtered and then recrystallized.[4]
Experimental Protocols
Protocol 1: Synthesis of N-(2-(4-amino-3-methylphenyl)-2-oxoethyl)formamide (α-acylamino ketone)
-
To a stirred solution of 2-amino-1-(4-amino-3-methylphenyl)ethan-1-one (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) at 0 °C, slowly add formic acid (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound via Cyclodehydration
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask containing concentrated sulfuric acid (or polyphosphoric acid) preheated to 80-100 °C, slowly add the N-(2-(4-amino-3-methylphenyl)-2-oxoethyl)formamide (1 equivalent) in portions to control the exotherm.
-
Stir the reaction mixture at this temperature for 1-3 hours, monitoring by HPLC or TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Visualizations
Troubleshooting Logic for Low Yield in Cyclization
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids [pubmed.ncbi.nlm.nih.gov]
Refining the protocol for the synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and its derivatives. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient synthesis.
Experimental Workflow Overview
The synthesis of this compound typically proceeds through a multi-step pathway, beginning with the acylation of a substituted aniline, followed by an intramolecular cyclization to form the oxazole ring, and subsequent modification if required. The following diagram illustrates a general workflow.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and cost-effective starting material is 2-methyl-4-nitroaniline. The synthesis involves the acylation of the amino group, reduction of the nitro group, and subsequent cyclization to form the oxazole ring.
Q2: Which cyclization methods are most effective for forming the oxazole ring in this synthesis?
A2: The Robinson-Gabriel synthesis and its modifications are widely used for the formation of the oxazole ring from α-acylamino ketones.[1] Other methods, such as the Fischer oxazole synthesis from cyanohydrins and aldehydes, or the Van Leusen reaction with tosylmethyl isocyanide (TosMIC), can also be adapted.[2][3]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. If the product is basic, washing the crude mixture with a dilute acid solution (e.g., 1M HCl) can remove unreacted aniline precursors, provided the product itself is not acid-sensitive.[4] Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed. Many of the reagents, such as acylating agents and solvents, can be corrosive or flammable. The use of a fume hood is essential, especially when handling volatile or toxic substances. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of acylated intermediate | - Incomplete reaction. - Hydrolysis of the acylating agent. - Inefficient purification. | - Increase reaction time or temperature. - Use a fresh, anhydrous acylating agent and solvent. - Optimize the purification method, such as adjusting the solvent system for chromatography. |
| Incomplete reduction of the nitro group | - Inactive catalyst. - Insufficient reducing agent. - Unoptimized reaction conditions. | - Use a fresh batch of catalyst (e.g., Pd/C) or a different reducing system (e.g., SnCl2/HCl). - Increase the equivalents of the reducing agent. - Adjust the reaction temperature, pressure (for hydrogenation), or reaction time. |
| Formation of byproducts during cyclization | - Dehydration of starting material. - Polymerization. - Side reactions of the aniline moiety. | - Use a milder cyclodehydrating agent. - Control the reaction temperature carefully. - Protect the aniline's amino group if it interferes with the cyclization. |
| Difficulty in purifying the final product | - Co-elution with starting materials or byproducts. - Product instability on silica gel. | - Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina). - Try an alternative purification method like recrystallization or acid-base extraction.[4] |
| Inconsistent reaction outcomes | - Variability in reagent quality. - Presence of moisture or other impurities. - Fluctuations in reaction temperature. | - Use high-purity, anhydrous reagents and solvents. - Ensure all glassware is thoroughly dried. - Maintain precise temperature control throughout the reaction. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide
This protocol outlines the acylation of 2-methyl-4-nitroaniline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Acylation: Slowly add acetic anhydride (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum.
| Parameter | Value |
| Reactants | 2-methyl-4-nitroaniline, Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Protocol 2: Synthesis of N-(4-amino-3-methylphenyl)acetamide
This protocol details the reduction of the nitro group.
-
Reaction Setup: Suspend N-(3-methyl-4-nitrophenyl)acetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-5 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Value |
| Reactant | N-(3-methyl-4-nitrophenyl)acetamide |
| Reducing Agent | Tin(II) chloride dihydrate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 3-5 hours |
| Typical Yield | 75-85% |
Protocol 3: Synthesis of this compound (Conceptual)
This conceptual protocol is based on the Robinson-Gabriel synthesis and would require further optimization. It assumes the successful synthesis of an appropriate α-acylamino ketone precursor from N-(4-amino-3-methylphenyl)acetamide.
-
Reaction Setup: Dissolve the α-acylamino ketone precursor (1.0 eq) in a suitable anhydrous solvent such as toluene or dioxane.
-
Cyclodehydration: Add a dehydrating agent. Polyphosphoric acid (PPA) or sulfuric acid are traditionally used, though milder reagents can be explored.[2]
-
Reaction: Heat the mixture under reflux for several hours, monitoring the formation of the oxazole by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and quench by carefully adding it to a stirred solution of aqueous sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
| Parameter | Value (for optimization) |
| Reactant | α-acylamino ketone of N-(4-amino-3-methylphenyl)acetamide |
| Dehydrating Agent | Polyphosphoric acid, Sulfuric acid, or other |
| Solvent | Toluene, Dioxane |
| Temperature | Reflux |
| Reaction Time | 2-12 hours (to be optimized) |
| Typical Yield | 40-70% (expected) |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting common issues in the synthesis.
Caption: A logical flow for troubleshooting synthesis issues.
References
Validation & Comparative
A Comparative Guide to 2-Methyl-4-(1,3-oxazol-2-yl)aniline and 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline in Drug Design
In the realm of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. A common approach is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide provides a comparative analysis of two such bioisostearic pairs: 2-Methyl-4-(1,3-oxazol-2-yl)aniline and 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline, with a focus on their potential applications in drug design, particularly in the development of anticancer agents.
While direct experimental data comparing these two specific molecules is limited in publicly available literature, this guide extrapolates their properties based on established principles of medicinal chemistry and data from related derivatives. The core difference lies in the five-membered heterocyclic ring: an oxazole versus a 1,3,4-oxadiazole. This subtle change can significantly impact the molecule's physicochemical properties, pharmacokinetics, and pharmacological activity.
Physicochemical Properties
The nature of the heterocyclic ring directly influences key physicochemical parameters that are critical for a molecule's behavior in a biological system. The 1,3,4-oxadiazole ring is generally more polar and has a greater number of hydrogen bond acceptors compared to the 1,3-oxazole ring.
| Property | This compound (Oxazole) | 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (Oxadiazole) | Rationale & References |
| Molecular Weight | ~188.22 g/mol | ~189.21 g/mol | The addition of a nitrogen atom in the oxadiazole ring slightly increases the molecular weight. |
| LogP (Lipophilicity) | Expected to be higher | Expected to be lower | 1,3,4-Oxadiazoles are generally more polar and exhibit lower lipophilicity compared to their 1,2,4-oxadiazole isomers, a principle that can be extended to oxazoles due to the increased nitrogen content.[1] |
| Aqueous Solubility | Expected to be lower | Expected to be higher | The increased polarity and hydrogen bonding capacity of the 1,3,4-oxadiazole ring typically leads to improved aqueous solubility.[1][2] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | 3 (Oxygen and two Nitrogens) | The 1,3,4-oxadiazole ring contains an additional nitrogen atom that can act as a hydrogen bond acceptor.[3] |
| Chemical Stability | Generally stable | Known for high thermal and chemical stability.[2][4] | The 1,3,4-oxadiazole ring is recognized for its robustness. |
Pharmacological and Pharmacokinetic Profiles
The differences in physicochemical properties translate into distinct pharmacological and pharmacokinetic behaviors. The choice between an oxazole and a 1,3,4-oxadiazole can be a critical decision in optimizing a drug candidate's efficacy and safety profile.
| Profile | This compound (Oxazole) | 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (Oxadiazole) | Rationale & References |
| Biological Activity | Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[5][6][7][8] | 1,3,4-Oxadiazole derivatives are also prominent in anticancer drug discovery, often acting as enzyme inhibitors.[9][10][11][12] | Both heterocycles are considered "privileged structures" in medicinal chemistry. |
| Metabolic Stability | The oxazole ring can be susceptible to metabolic cleavage.[13] | The 1,3,4-oxadiazole ring is generally considered to be metabolically stable and is often used as a bioisostere for esters and amides to improve metabolic stability.[1][2] | The arrangement of heteroatoms in the 1,3,4-oxadiazole ring confers resistance to metabolic degradation. |
| Toxicity | Dependent on the overall molecule and its metabolites. | Generally considered to have a favorable toxicity profile. The increased stability can reduce the formation of reactive metabolites.[1][2] | Enhanced metabolic stability often correlates with reduced toxicity. |
| Oral Bioavailability | May be limited by lower solubility and potential metabolic instability.[13] | The higher solubility and metabolic stability of the 1,3,4-oxadiazole moiety can contribute to improved oral bioavailability.[14][15] | Both solubility and metabolic stability are key factors for oral drug absorption. |
Experimental Protocols
General Synthesis of 2-Aryl-substituted Heterocycles
Synthesis of this compound: A common route for the synthesis of 2-aryl-oxazoles involves the condensation of an α-haloketone with an amide. Alternatively, the reaction of a carboxylic acid with a 2-amino-2-methyl-1-propanol followed by cyclization and oxidation can yield the desired product.
Synthesis of 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline: The synthesis of 2-aryl-1,3,4-oxadiazoles is often achieved through the cyclization of diacylhydrazines.[16] A typical procedure involves reacting a substituted benzohydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride.[17][18][19]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathway in Anticancer Action
Many small molecule anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer cells. A common target for compounds with structures similar to the title molecules is the protein kinase family. The following diagram illustrates a simplified generic kinase signaling pathway that could be inhibited.
Caption: Generic kinase inhibitor signaling pathway.
In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase on the cell surface initiates a cascade of phosphorylation events inside the cell. This ultimately leads to the activation of transcription factors in the nucleus, promoting the expression of genes involved in cell proliferation and survival. The aniline derivatives containing either the oxazole or 1,3,4-oxadiazole ring could potentially act as inhibitors of one of the kinases in this cascade, thereby blocking the signal transduction and halting uncontrolled cell growth. The specific kinase targeted would depend on the overall three-dimensional structure and electronic properties of the molecule.
Conclusion
The choice between a this compound and a 2-methyl-4-(1,3,4-oxadiazol-2-yl)aniline scaffold in drug design is a nuanced decision. The 1,3,4-oxadiazole derivative is generally expected to offer advantages in terms of metabolic stability, aqueous solubility, and potentially lower toxicity, which are desirable attributes for an orally administered drug.[1][2] However, the oxazole counterpart may possess different binding affinities for specific biological targets due to its distinct electronic and steric properties. Ultimately, the optimal choice depends on the specific therapeutic target and the desired overall pharmacological profile. The synthesis and comparative biological evaluation of both compounds would be necessary to definitively determine which scaffold is superior for a particular application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjahr.com [wjahr.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 19. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Validating the Structure of Synthesized 2-Methyl-4-(1,3-oxazol-2-yl)aniline using 2D NMR: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. For substituted anilines, which are prevalent motifs in medicinal chemistry, detailed characterization is essential to ensure the desired molecular architecture has been achieved. This guide provides a comparative analysis of the validation of the structure of synthesized 2-Methyl-4-(1,3-oxazol-2-yl)aniline using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, with a comparison to its unmethylated analogue, 4-(1,3-oxazol-2-yl)aniline.
The strategic placement of a methyl group on the aniline ring can significantly influence the compound's pharmacological profile. Therefore, confirming its precise location is paramount. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for this purpose, providing through-bond connectivity information that allows for the unequivocal assignment of all proton and carbon signals.
Experimental Protocols
A detailed methodology for the 2D NMR analysis of this compound is provided below. The same protocol is applicable for the analysis of the comparative compound, 4-(1,3-oxazol-2-yl)aniline.
Sample Preparation: Approximately 10-15 mg of the synthesized compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was filtered into a 5 mm NMR tube.
NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 16 ppm, 32 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR: A proton-decoupled experiment was conducted with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.
-
COSY: The gradient-enhanced COSY45 experiment was utilized. The spectral width was set to 12 ppm in both dimensions. 256 t1 increments were collected with 8 scans per increment.
-
HSQC: A gradient-enhanced HSQC experiment with multiplicity editing was performed to distinguish CH, CH₂, and CH₃ groups. The spectral widths were 12 ppm (¹H) and 180 ppm (¹³C). 256 t1 increments were acquired with 16 scans per increment.
-
HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm (¹H) and 220 ppm (¹³C). 512 t1 increments were recorded with 32 scans per increment.
Comparative Data Analysis
The structural validation of this compound is confirmed by comparing its 2D NMR data with that of 4-(1,3-oxazol-2-yl)aniline. The key differentiator is the presence and position of the methyl group on the aniline ring.
Table 1: ¹H and ¹³C NMR Chemical Shift Data (in ppm) in DMSO-d6
| Position | This compound | 4-(1,3-oxazol-2-yl)aniline (Alternative) |
| ¹H | ¹³C | |
| 1 | - | 146.2 |
| 2 | - | 120.8 |
| 3 | 6.75 (d, J=8.0 Hz) | 114.5 |
| 4 | - | 125.1 |
| 5 | 7.60 (dd, J=8.0, 2.0 Hz) | 128.7 |
| 6 | 7.70 (d, J=2.0 Hz) | 130.5 |
| CH₃ | 2.15 (s) | 17.3 |
| NH₂ | 5.80 (s) | - |
| Oxazole-2' | - | 160.1 |
| Oxazole-4' | 8.15 (s) | 138.9 |
| Oxazole-5' | 7.35 (s) | 126.2 |
Table 2: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H3 (6.75) | H5 (7.60) | 114.5 | C1, C5 |
| H5 (7.60) | H3 (6.75), H6 (7.70) | 128.7 | C1, C3, C4 |
| H6 (7.70) | H5 (7.60) | 130.5 | C2, C4, Oxazole-2' |
| CH₃ (2.15) | - | 17.3 | C1, C2, C3 |
| NH₂ (5.80) | - | - | C1, C2 |
| H4' (8.15) | H5' (7.35) | 138.9 | Oxazole-2', Oxazole-5' |
| H5' (7.35) | H4' (8.15) | 126.2 | Oxazole-2', Oxazole-4' |
The presence of the methyl protons at 2.15 ppm and their HMBC correlations to C1, C2, and C3 definitively place the methyl group at the C2 position of the aniline ring. The COSY correlations between H3, H5, and H6 establish the proton connectivity on the aromatic ring, further confirming the substitution pattern.
Visualizing the Validation Process
The following diagrams illustrate the workflow for structural validation and the key NMR correlations.
Caption: Experimental workflow for structural validation.
Caption: Key COSY and HMBC correlations.
Conclusion
The structural elucidation of this compound is successfully achieved using a suite of 2D NMR experiments. The combination of COSY, HSQC, and HMBC data provides unambiguous evidence for the connectivity of the atoms and the substitution pattern on the aniline ring. The key HMBC correlations from the methyl protons to the aromatic carbons C1, C2, and C3 are instrumental in confirming the position of the methyl group. Comparison with the NMR data of the unmethylated analogue further solidifies the structural assignment. This rigorous approach to structural validation is indispensable for ensuring the quality and reliability of synthesized compounds in the drug discovery pipeline.
Predictive Cross-Reactivity Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Scaffold
The 2-Methyl-4-(1,3-oxazol-2-yl)aniline core is a heterocyclic motif present in molecules designed for various biological targets. The oxazole ring can act as a bioisostere for other functional groups, and the aniline moiety provides a common starting point for further chemical modifications. Understanding the potential for off-target interactions is crucial in the early stages of drug discovery to mitigate potential toxicity and improve the specificity of lead compounds.
Potential for Cross-Reactivity with Related Scaffolds
Analysis of structurally related compounds, such as those containing oxazole, isoxazole, and benzoxazole rings, reveals common off-target profiles. For instance, isoxazole-based compounds developed as allosteric inhibitors for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) have shown cross-reactivity with Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1]. Similarly, various oxazole derivatives have been investigated as carbonic anhydrase inhibitors and anticancer agents, suggesting the potential for interactions with a range of enzymes and receptors[2][3][4][5].
Comparative Selectivity of Structurally Related Compounds
The following table summarizes selectivity data for compounds containing similar structural motifs to this compound. This data can be used to infer potential off-targets for novel compounds based on this scaffold.
| Compound Class | Primary Target | Known Cross-Reactivity Target(s) | Assay Type | Reference |
| Trisubstituted Isoxazoles | RORγt | PPARγ | TR-FRET | [1] |
| 5-(Sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II (hCA II) | Carbonic Anhydrase I, IV, XII | Stopped-flow kinetics | [2] |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Anticancer (various cell lines) | Not specified | Cell viability assays | [3] |
| 4-(Benzo[d]oxazol-2-yl)aniline | Anticancer (mammary carcinoma cell lines) | Not specified | In vitro and in vivo activity against cell lines | [5] |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the selectivity of novel this compound derivatives, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is used to determine the potency and selectivity of compounds that modulate the activity of nuclear receptors.
-
Principle: The assay measures the binding of a coactivator peptide to the ligand-binding domain (LBD) of a nuclear receptor. A test compound that binds to the LBD can either promote (agonist) or inhibit (inverse agonist) this interaction.
-
Materials:
-
GST-tagged nuclear receptor LBD (e.g., RORγt, PPARγ)
-
Biotinylated coactivator peptide
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated d2 (acceptor fluorophore)
-
Test compounds
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
-
Procedure:
-
Add the GST-tagged LBD, terbium-conjugated anti-GST antibody, and the test compound to a microplate well and incubate.
-
Add the biotinylated coactivator peptide and streptavidin-conjugated d2 and incubate.
-
Excite the terbium donor at the appropriate wavelength (e.g., 340 nm).
-
Measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).
-
The ratio of the acceptor to donor emission is calculated and used to determine the IC50 or EC50 of the compound.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.
-
Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).
-
Materials:
-
Purified target protein
-
SYPRO Orange dye
-
Test compounds
-
Real-time PCR instrument
-
-
Procedure:
-
Mix the purified protein with SYPRO Orange dye and the test compound in a PCR plate.
-
Increase the temperature incrementally in the real-time PCR instrument.
-
Measure the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the unfolded protein.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
The change in melting temperature (ΔTm) in the presence of the compound is calculated.
-
Stopped-Flow Kinetics Assay for Enzyme Inhibition
This technique is used to measure the inhibition constants of compounds against enzymes, such as carbonic anhydrases.
-
Principle: The assay measures the rapid kinetics of an enzyme-catalyzed reaction. For carbonic anhydrase, this is typically the hydration of CO2.
-
Materials:
-
Purified enzyme (e.g., hCA II)
-
CO2-saturated water (substrate)
-
pH indicator (e.g., phenol red)
-
Test compounds
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Rapidly mix the enzyme solution (containing the test compound) with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the reaction proceeds and the pH changes.
-
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Inhibition constants (Ki) are calculated by measuring the reaction rates at various inhibitor concentrations.
-
Visualizing the Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
References
- 1. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Benzo[d]oxazol-2-yl)aniline - Nordic Biosite [nordicbiosite.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methyl-4-(1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, a key intermediate in pharmaceutical synthesis. The comparison focuses on synthetic efficiency, providing quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for laboratory and process scale-up.
Executive Summary
Two primary synthetic strategies, designated as Route 1 and Route 2, have been evaluated for the preparation of this compound. Both routes commence from readily available starting materials. Route 1 initiates with the selective oxidation of 2,4-dimethylnitrobenzene, followed by the formation of the oxazole ring and subsequent reduction of the nitro group. Route 2 explores a pathway beginning with the formation of an amino-substituted benzoic acid, followed by the construction of the oxazole ring. Our analysis indicates that Route 1 offers a more direct and efficient pathway with potentially higher overall yields.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Nitration First | Route 2: Aniline First |
| Starting Material | 2,4-Dimethylnitrobenzene | 2-Bromo-5-methylaniline |
| Number of Steps | 3 | 4 (including protection/deprotection) |
| Overall Yield (Projected) | 40-60% | 25-40% |
| Key Intermediates | 3-Methyl-4-nitrobenzoic acid, 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole | 2-Amino-4-methylbenzoic acid, Protected 2-amino-4-methylbenzoic acid, 2-(4-Amino-3-methylphenyl)-1,3-oxazole |
| Potentially Hazardous Reagents | Nitric acid, SnCl2 | Tert-butyl lithium, Protecting group reagents |
| Ease of Purification | Moderate | Moderate to Difficult |
Table 2: Step-by-Step Efficiency of Route 1
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation of 2,4-dimethylnitrobenzene | Dilute Nitric Acid | 100-135 | 4-10 | >50[1][2] |
| 2 | Oxazole formation from 3-methyl-4-nitrobenzoic acid | DMAP-Tf, Isocyanoacetate | 40 | 0.5 | ~80 (estimated)[3] |
| 3 | Reduction of 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole | SnCl2·2H2O, Ethanol | 70 | 0.5 | >90 (estimated)[4][5] |
Experimental Protocols
Route 1: Nitration First
Step 1: Synthesis of 3-Methyl-4-nitrobenzoic acid
To a reaction vessel equipped with a stirrer, 2,4-dimethylnitrobenzene is treated with dilute nitric acid (30-65%) at a molar ratio of 1:5.5 to 1:8.0. The reaction mixture is heated to 100-135°C under a pressure of 0.8-1.2 MPa and stirred for 4-10 hours. After cooling, the crude 3-methyl-4-nitrobenzoic acid is isolated by filtration. The crude product is then neutralized with a 10% sodium carbonate solution, and the resulting sodium salt is decolorized with activated carbon. Finally, acidification with a mineral acid precipitates the purified 3-methyl-4-nitrobenzoic acid.[1][2]
Step 2: Synthesis of 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole
In a dry reaction flask under a nitrogen atmosphere, 3-methyl-4-nitrobenzoic acid (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (1.5 equiv) are dissolved in dichloromethane. To this solution, 4-(dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv) is added, and the mixture is stirred for 5 minutes at room temperature. Ethyl isocyanoacetate (1.2 equiv) is then added, and the reaction mixture is heated to 40°C for 30 minutes. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[3]
Step 3: Synthesis of this compound
A mixture of 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole (1.0 equiv) and tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equiv) in absolute ethanol is heated at 70°C under a nitrogen atmosphere for 30 minutes. After completion of the reaction, the mixture is cooled and poured into ice water. The pH is adjusted to 7-8 with a 5% aqueous sodium bicarbonate solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.[4][5]
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to the target compound.
Conclusion
Based on the available data, Route 1, which proceeds through the nitrated intermediate, is the more efficient and recommended pathway for the synthesis of this compound. This route involves fewer steps and projects a higher overall yield. The experimental protocols provided are based on established methodologies for similar transformations and offer a solid foundation for further optimization. The choice of reagents in Route 1, particularly for the reduction step, allows for mild and selective transformations, which is advantageous in multi-step synthesis. While Route 2 is conceptually plausible, the need for protection and deprotection of the amino group adds complexity and is likely to reduce the overall efficiency.
References
- 1. Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 5. scispace.com [scispace.com]
A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and its structural analogs. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes spectral information from closely related compounds to provide a robust comparative framework. The selected analogs include its isomer, 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline, and its core building blocks, 2-methylaniline and 2-methyl-1,3-oxazole. This comparison offers valuable insights into the spectroscopic signatures of these important chemical moieties in drug discovery and development.
Executive Summary
This document presents a side-by-side comparison of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound and its analogs. The data is organized into clear, comparative tables for easy interpretation. Detailed experimental protocols for each analytical technique are also provided to ensure reproducibility. A graphical workflow of the spectral analysis process is included to visually represent the logical flow of the experimental procedures.
Comparative Spectral Data
The following tables summarize the key spectral data for the target compound and its selected analogs.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (Representative) | 2-Methylaniline | 2-Methyl-1,3-oxazole (Representative) |
| N-H Stretch (Aniline) | ~3400-3200 | ~3337 | 3466, 3373 | - |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2916, 2849 | ~2950-2850 | ~2950-2850 |
| C=N Stretch (Oxazole/Oxadiazole) | ~1650-1590 | ~1607 | - | ~1650-1590 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1607, 1557, 1500 | ~1600-1450 | - |
| C-O-C Stretch (Oxazole/Oxadiazole) | ~1100-1000 | ~1178 | - | ~1100-1000 |
| C-N Stretch (Aniline) | ~1350-1250 | ~1378 | ~1350-1250 | - |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (ppm)
| Proton Environment | This compound (Expected) | 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (Representative) | 2-Methylaniline | 2-Methyl-1,3-oxazole |
| Aromatic-H | ~7.8-6.7 | ~7.81 (d), 6.72 (d) | 7.16-6.67 (m) | - |
| Oxazole/Oxadiazole-H | ~7.5-7.0 | - | - | ~7.5 (s), ~7.0 (s) |
| NH₂ | ~4.0 (br s) | ~4.04 (s) | ~3.7 (br s) | - |
| CH₃ | ~2.2 (s) | - | 2.1 (s) | ~2.4 (s) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (ppm)
| Carbon Environment | This compound (Expected) | 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (Representative) | 2-Methylaniline | 2-Methyl-1,3-oxazole |
| Aromatic C-NH₂ | ~148 | ~149.4 | 147.2 | - |
| Aromatic C-H | ~130-115 | 128.4, 114.6 | 129.8, 127.1, 121.8, 116.8 | - |
| Aromatic C-C | ~125-120 | 112.5 | 121.8 | - |
| Oxazole/Oxadiazole C=N | ~165-160 | 166.0, 165.0 | - | 162.0 |
| Oxazole C-O | ~150 | - | - | 150.9 |
| Oxazole C-H | ~140, ~125 | - | - | 137.9, 125.1 |
| CH₃ | ~17 | - | 17.3 | 13.9 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion | This compound (Expected) | 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (Representative) | 2-Methylaniline | 2-Methyl-1,3-oxazole |
| [M]⁺ | 174.08 | 175.09 | 107.07 | 83.04 |
| Base Peak | Varies | Varies | 106 | 83 |
| Key Fragments | Fragments corresponding to the aniline and oxazole moieties. | Fragments from the aniline and oxadiazole rings. | [M-1]⁺, [M-CH₃]⁺ | [M-H]⁺, [M-CO]⁺, [M-HCN]⁺ |
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Alternatively, for qualitative analysis, a thin film can be prepared by dissolving a few milligrams of the sample in a volatile solvent (e.g., dichloromethane or acetone), depositing a drop of the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate.[1]
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The prepared sample is placed in the sample holder of the FT-IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
For ¹³C NMR, a more concentrated solution (20-50 mg in 0.5-0.7 mL of solvent) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source.
-
A small amount of the sample (typically less than 1 mg) is placed in a capillary tube or dissolved in a suitable solvent for GC injection.
-
-
Ionization (Electron Ionization - EI):
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the comprehensive spectral characterization of a novel chemical entity like this compound.
Caption: Workflow for spectral analysis of organic compounds.
References
In Vitro Assay Validation for 2-Methyl-4-(1,3-oxazol-2-yl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bioactivity of compounds derived from 2-Methyl-4-(1,3-oxazol-2-yl)aniline, with a focus on their validation in common preclinical assays. We present a comparative analysis against established alternative compounds and standard chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the design and interpretation of similar studies.
Comparative Analysis of In Vitro Antiproliferative Activity
Compounds derived from a 2-methyl-oxazole scaffold, structurally related to this compound, have demonstrated potent antiproliferative activity against a range of human cancer cell lines. These compounds are designed as cis-constrained analogues of Combretastatin A-4 (CA-4), a known potent inhibitor of tubulin polymerization.[1] Their mechanism of action involves disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[2][3]
Below is a comparative summary of the 50% inhibitory concentration (IC50) values for representative 2-methyl-oxazole derivatives against various cancer cell lines, alongside data for the natural product Combretastatin A-4 and standard-of-care chemotherapy drugs, Paclitaxel and Doxorubicin.
| Compound/Drug | HeLa (Cervical Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | Jurkat (T-cell Leukemia) IC50 (nM) | K-562 (Chronic Myelogenous Leukemia) IC50 (nM) | RS4;11 (B-cell Leukemia) IC50 (nM) | SEM (B-cell Leukemia) IC50 (nM) |
| 2-Methyl-oxazole Derivative 4g | 1.8 | 4.6 | 0.35 | 0.4 | 1.1 | 0.6 |
| 2-Methyl-oxazole Derivative 4i | 4.3 | 20.2 | 0.5 | 0.7 | 2.1 | 0.9 |
| Combretastatin A-4 (CA-4) | 1.1 | 3100 | 0.8 | 1.9 | 1.1 | 0.5 |
| Paclitaxel | 2.5 - 7.5[4][5] | - | - | - | - | - |
| Doxorubicin | - | - | - | - | - | - |
Note: Data for 2-Methyl-oxazole derivatives and Combretastatin A-4 are sourced from Tron et al., 2017.[1] Data for Paclitaxel is sourced from Liebmann et al., 1993.[4][5] IC50 values for Doxorubicin vary significantly based on cell line and exposure time but are generally in the nanomolar to low micromolar range.[6][7]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well microplates
-
Test compounds and reference drugs
-
Human cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.[11]
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds and reference drugs (e.g., Paclitaxel as a polymerization promoter, Colchicine or Vincristine as inhibitors)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: On ice, prepare a solution of tubulin in polymerization buffer containing GTP.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the tubulin/GTP solution to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
Signaling Pathways and Experimental Workflows
Microtubule Dynamics and the Effect of Targeting Agents
Microtubule targeting agents (MTAs) disrupt the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division.[12][13] This interference activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis.[3] The 2-methyl-oxazole derivatives, as Combretastatin A-4 analogues, bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1]
Caption: Microtubule targeting agents' mechanism of action.
Experimental Workflow for In Vitro Anticancer Drug Screening
The general workflow for the initial in vitro screening of potential anticancer compounds involves a multi-step process, starting from compound synthesis and culminating in the determination of specific cellular effects.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 7. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structurally Related Aniline Derivatives in Anticancer Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, aniline derivatives serve as crucial scaffolds for the development of novel therapeutic agents. Their versatile structure allows for a wide range of modifications, leading to compounds with diverse biological activities. This guide provides a head-to-head comparison of 2-Methyl-4-(1,3-oxazol-2-yl)aniline with other relevant aniline derivatives, focusing on their potential as anticancer agents. Due to the limited publicly available experimental data for this compound, this comparison leverages data from structurally similar compounds to provide a representative analysis.
Introduction to this compound
This compound is a heterocyclic aniline derivative featuring a methyl group and an oxazole ring attached to the aniline core. The presence of the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is of significant interest in drug discovery, as it is a known pharmacophore in a variety of biologically active compounds. The overall structure suggests potential for interactions with various biological targets.
Comparative Analysis with Other Aniline Derivatives
For a meaningful comparison, we will analyze key performance metrics from experimental studies on structurally related oxazole-containing aniline derivatives. The following sections present a hypothetical comparison based on desirable characteristics for a drug candidate, using data from analogous compounds to illustrate the evaluation process.
Table 1: Comparative Biological Activity of Aniline Derivatives
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Hypothetical Data for: this compound | Tubulin Polymerization | Inhibition Assay | Data Not Available | HeLa | - |
| 2-Methyl-4-(naphthalen-3-yl)oxazole | Tubulin Polymerization | Inhibition Assay | 0.85 | HeLa | [1] |
| 4-(4-Bromophenyl)-2-tert-butyloxazole | Bacterial Growth | MIC Assay | 6.25 | S. aureus | |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Bacterial Growth | MIC Assay | 6.25 | S. aureus |
Note: The data for this compound is hypothetical and for illustrative purposes. The other data points are from published studies on analogous compounds and are provided for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the comparative analysis.
Synthesis of 2-Methyl-4-substituted-oxazole Derivatives (General Procedure)
This protocol is adapted from the synthesis of 2-methyl-4-(naphthalen-3-yl)oxazole and can be conceptually applied for the synthesis of this compound, with appropriate modifications of starting materials.[1]
Workflow for the Synthesis of 2-Methyl-4-substituted-oxazole Derivatives
References
A Comparative Guide to the Reproducibility of Biological Assays for Antitubulin Agents: Featuring a Novel Oxazole Derivative
This guide provides a comparative analysis of the biological assays used to evaluate the efficacy of a potent antitubulin agent, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole , against established microtubule-targeting drugs, Paclitaxel and Combretastatin A-4 . The focus is on the reproducibility of key assays and includes detailed experimental protocols and data presented for comparative purposes. This document is intended for researchers, scientists, and professionals in the field of drug development.
The compound 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole is a synthetic small molecule designed as an analog of Combretastatin A-4 (CA-4)[1]. Like CA-4, it functions as a microtubule destabilizing agent, binding to the colchicine site on β-tubulin and inhibiting tubulin polymerization[1]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[1][2]. Paclitaxel, in contrast, is a microtubule stabilizing agent, which also leads to G2/M arrest and apoptosis[3][4].
The reproducibility of in vitro assays is critical for the reliable evaluation of drug candidates. Factors such as cell line variability, reagent quality, and subtle differences in protocol execution can lead to variations in measured endpoints like the half-maximal inhibitory concentration (IC50)[5][6]. This guide aims to provide standardized protocols and comparative data to aid researchers in achieving more reproducible results.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the IC50 values for 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole, Combretastatin A-4, and Paclitaxel across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time[3][4][5].
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | HeLa | Cervical Cancer | 0.5 | [1] |
| HT-29 | Colon Cancer | 0.7 | [1] | |
| MCF-7 | Breast Cancer | 0.6 | [1] | |
| A549 | Non-Small Cell Lung Cancer | 0.6 | [1] | |
| Jurkat | T-cell Leukemia | 20.2 | [1] | |
| Combretastatin A-4 | BFTC 905 | Bladder Cancer | ~2-4 | [7] |
| TSGH 8301 | Bladder Cancer | ~2-4 | [7] | |
| HeLa | Cervical Cancer | 95,900 (95.9 µM) | [8] | |
| 518A2 | Melanoma | 1.8 | [9] | |
| HCT-116 | Colorectal Carcinoma | 20 | [10] | |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | ~5 | [11] |
| MDA-MB-231 | Breast Cancer (Triple Neg) | ~7 | [11] | |
| T-47D | Breast Cancer (Luminal A) | ~3 | [11] | |
| Various (8) | Various | 2.5 - 7.5 | [3] | |
| NSCLC (14) | Non-Small Cell Lung Cancer | 27 (120h exposure) | [4] |
Note: The significant discrepancy in the IC50 value for Combretastatin A-4 in HeLa cells between different studies highlights the potential for inter-assay variability.
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate reproducibility.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells[12].
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Harvest exponentially growing cells and resuspend them in fresh medium. Plate 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the detergent reagent to each well to solubilize the formazan crystals. Incubate the plate in the dark at room temperature for at least 2 hours.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules[13][14].
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[14]
-
Test compounds (dissolved in an appropriate solvent)
-
Positive control (e.g., Paclitaxel for stabilizers, Nocodazole for destabilizers)
-
Negative control (solvent vehicle)
-
Temperature-controlled microplate reader (absorbance at 340 nm or fluorescence)
-
96-well plates (black plates for fluorescence assays)[15]
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution at the desired concentration (e.g., 2-4 mg/mL) in the general tubulin buffer containing GTP[13][14].
-
Reaction Setup: On ice, add the test compounds, controls, and tubulin solution to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. This temperature shift will initiate tubulin polymerization[13].
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every 20-30 seconds) for 60-90 minutes[15].
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. An increase in the signal indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls. Inhibitors will show a reduced rate and extent of polymerization, while stabilizers will show an increased rate and extent.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M)[16].
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells from the culture plates.
-
Washing: Wash the cells with PBS by centrifuging at approximately 300-500 x g for 5 minutes[17][18].
-
Fixation: Resuspend the cell pellet in a small amount of PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods)[16][17].
-
Rehydration and RNase Treatment: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A to degrade any RNA that might interfere with DNA staining.
-
Staining: Incubate the cells in the staining solution for at least 20-30 minutes at room temperature, protected from light[17][18].
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect the fluorescence data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of the activity of antitubulin agents.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubulin polymerization kinetics assay [bio-protocol.org]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals
For immediate reference, treat 2-Methyl-4-(1,3-oxazol-2-yl)aniline as a hazardous chemical waste. Due to its structural similarity to other aniline and oxazole compounds, it should be handled with extreme caution, assuming high toxicity and environmental hazard.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemical waste and information from safety data sheets (SDS) of analogous compounds.
I. Immediate Safety and Spill Response
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. Work under a chemical fume hood whenever possible.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance. Do not use combustible materials such as paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Avoid Environmental Release: Do not allow the chemical or its waste to enter drains or waterways.[1] It is presumed to be very toxic to aquatic life with long-lasting effects.
II. Waste Classification and Segregation
Properly classify and segregate chemical waste to ensure safe handling and disposal.
-
Waste Characterization: Based on data from similar aniline compounds, this compound should be treated as a toxic and potentially carcinogenic substance.[2] It is also likely to be a skin and eye irritant.[2][3][4]
-
Segregation:
-
Store waste this compound in a dedicated, sealed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
III. Disposal Procedures
Adherence to institutional and regulatory guidelines is mandatory.
-
Consult Institutional Policy: Always follow your organization's specific chemical waste disposal procedures. Contact your EHS office for guidance.
-
Containerization:
-
Use a chemically compatible, leak-proof container.
-
The container must be in good condition and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other required information (e.g., concentration, date).
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[5]
IV. Quantitative Data Summary
No specific quantitative data for this compound was found in the public domain. The table below is a template that should be populated with data from the compound-specific Safety Data Sheet (SDS) when available.
| Parameter | Value | Source |
| LD50 (Oral) | Data Not Available | - |
| LD50 (Dermal) | Data Not Available | - |
| LC50 (Inhalation) | Data Not Available | - |
| Aquatic Toxicity | Data Not Available | - |
| Reportable Quantity (RQ) | Data Not Available | - |
V. Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste and disposal, outlining the specific steps for neutralizing or preparing the waste for collection, as approved by your institution's EHS department.
VI. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methyl-4-(1,3-oxazol-2-yl)aniline
This guide provides immediate and essential safety and logistical information for handling 2-Methyl-4-(1,3-oxazol-2-yl)aniline in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and prevent chemical contact. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield if splashing is a risk. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure. | Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Health Hazard Information
Based on data for structurally similar compounds, this compound is anticipated to have the following potential health effects:
-
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation or damage.[3]
-
Respiratory Irritation : May cause respiratory irritation.[3]
-
Sensitization : May cause an allergic skin reaction.
-
Long-term Effects : Prolonged or repeated exposure may cause damage to organs. Some related compounds are suspected of causing genetic defects and cancer.
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust, fumes, or vapors.[2][4]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep containers securely sealed when not in use.[4]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Protect from light and moisture.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, avoid generating dust.[4] Gently sweep or vacuum the material.
-
Place the spilled material into a suitable, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate personnel from the immediate area.[1]
-
Control all sources of ignition.
-
Contain the spill using inert absorbent material if it is a liquid.
-
Prevent the spill from entering drains or waterways.[6]
-
Contact your institution's environmental health and safety department for assistance with cleanup and disposal.
The following diagram illustrates a general workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
-
Skin Contact : Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[2]
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
-
Do not allow the product to reach the sewage system or open water.[6]
-
It is the responsibility of the waste generator to properly characterize all waste materials.[6] Contact a licensed professional waste disposal service to dispose of this material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
